3-Methyltoxoflavin
説明
Structure
3D Structure
特性
IUPAC Name |
1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHNWKHOFNPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332002 | |
| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14726526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32502-62-8 | |
| Record name | 3-Methyltoxoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032502628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLTOXOFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE4E342X6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methyltoxoflavin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methyltoxoflavin has emerged as a potent small molecule with significant therapeutic potential, particularly in the fields of oncology and virology. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its molecular target, downstream signaling cascades, and cellular consequences. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this compound's biological activities.
Primary Molecular Target: Protein Disulfide Isomerase (PDI)
The principal molecular target of this compound is Protein Disulfide Isomerase (PDI), a chaperone protein residing in the endoplasmic reticulum (ER) that is critical for the proper folding and disulfide bond formation of nascent proteins. This compound is a potent inhibitor of PDI, with a half-maximal inhibitory concentration (IC50) of 170 nM.[1] Inhibition of PDI's reductase activity disrupts proteostasis within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR) or ER stress.
Cellular Mechanism of Action
Inhibition of PDI by this compound initiates a cascade of downstream cellular events, culminating in cell death through a unique combination of pathways. This multifaceted mechanism makes it a promising candidate for targeting diseases characterized by high protein synthesis and secretion, such as cancer.
Induction of Endoplasmic Reticulum (ER) Stress
By inhibiting PDI, this compound directly induces ER stress. The accumulation of unfolded proteins activates the three primary arms of the UPR:
-
PERK (PKR-like endoplasmic reticulum kinase): Leads to the phosphorylation of eIF2α, transiently attenuating global protein synthesis while promoting the translation of specific stress-responsive transcripts like ATF4.
-
IRE1α (Inositol-requiring enzyme 1α): Activates the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus for cleavage, releasing a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones.
Activation of the Nrf2 Antioxidant Response
This compound treatment leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1] Nrf2 is a master regulator of cellular redox homeostasis. Under normal conditions, it is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to stressors like this compound, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of cytoprotective genes, including heme oxygenase 1 (HMOX1) and SLC7A11, a component of the cystine/glutamate antiporter system Xc-.[1]
Induction of Autophagy and Ferroptosis
Interestingly, the cell death induced by this compound is not primarily through apoptosis or necrosis. Instead, it triggers a mixed-modal cell death characterized by autophagy and ferroptosis.[1]
-
Autophagy: This is a cellular recycling process where damaged organelles and protein aggregates are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. The induction of ER stress by this compound is a known trigger for autophagy.
-
Ferroptosis: This is an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides. The upregulation of SLC7A11 via the Nrf2 pathway can influence the cellular redox state and sensitivity to ferroptosis. It is noteworthy that autophagy can contribute to ferroptosis by degrading ferritin (ferritinophagy), thereby increasing the intracellular labile iron pool.[2][3]
The interplay between these pathways is complex and likely cell-type dependent, but it underscores a unique and potent mechanism for inducing cell death in cancer cells, particularly in glioblastoma.[1][3]
Therapeutic Applications
Anti-Cancer Activity: Glioblastoma
This compound has demonstrated significant cytotoxicity in a panel of human glioblastoma cell lines.[1] Glioblastoma is a highly aggressive brain tumor characterized by high rates of protein synthesis and a dependence on pathways that this compound perturbs. Its ability to induce a non-apoptotic form of cell death is particularly promising for overcoming the resistance to apoptosis often seen in cancer.
Antiviral Activity
This compound has also been identified as a potent antiviral agent, particularly against Chikungunya virus (CHIKV) and Yellow Fever Virus (YFV).[4] The proper folding of viral glycoproteins, which is essential for viral entry and replication, is dependent on host cell machinery, including PDI. By inhibiting PDI, this compound can disrupt the viral life cycle.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
| Parameter | Value | Target/System | Reference |
| IC50 | 170 nM | Protein Disulfide Isomerase (PDI) | [1] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Cell Line | Parameter | Value | Assay | Reference |
| Huh-7 | EC50 | 0.19 µM | Anti-CHIKV Activity | [4] |
| Huh-7 | CC50 | 3.2 µM | Cytotoxicity | [1] |
| Huh-7 | EC50 | 0.37 µM | Anti-YFV Activity | [4] |
| U87MG | Cytotoxicity | Dose-dependent | MTT Assay | [1] |
Table 2: Antiviral and Cytotoxic Activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
PDI Inhibition Assay (Insulin Reduction Assay)
This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.
-
Reagents:
-
100 mM Potassium Phosphate buffer, pH 7.4
-
2 mM EDTA
-
0.1 mM Bovine Insulin
-
0.75 mM Dithiothreitol (DTT)
-
Purified human PDI (e.g., 0.8 µM)
-
This compound (or other inhibitors) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, combine the potassium phosphate buffer, EDTA, insulin, and PDI.
-
Add this compound at the desired concentrations.
-
Initiate the reaction by adding DTT.
-
Measure the increase in absorbance at 650 nm over time at 25°C. The aggregation of the reduced insulin chains causes turbidity, leading to an increase in absorbance.
-
The rate of insulin reduction is determined from the linear portion of the absorbance curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells (e.g., U87MG glioblastoma cells) in a 96-well plate at a density of 5,000 cells per well.[1]
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Western Blot for ER Stress and Nrf2 Pathway Proteins
This technique is used to detect changes in the expression and localization of key proteins.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions (to assess Nrf2 translocation), use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., BiP, CHOP, IRE1α, Nrf2, Lamin B for nuclear fraction, β-actin for loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
Autophagy Detection (LC3-II Immunofluorescence)
This method visualizes the formation of autophagosomes by detecting the punctate localization of LC3-II.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time. Include positive (e.g., starvation) and negative controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
Ferroptosis Assay (Lipid Peroxidation using C11-BODIPY)
This assay measures lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
-
Cell Treatment:
-
Treat cells with this compound, a positive control for ferroptosis (e.g., erastin or RSL3), and a ferroptosis inhibitor (e.g., ferrostatin-1) as a negative control.
-
-
Probe Loading:
-
Incubate the treated cells with C11-BODIPY 581/591 (e.g., 2.5 µM) for 30 minutes at 37°C.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
The C11-BODIPY probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation and the induction of ferroptosis.[12][13][14][15][16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its characterization.
Caption: Signaling cascade initiated by this compound.
Caption: Workflow for characterizing this compound's action.
Conclusion
This compound is a potent inhibitor of Protein Disulfide Isomerase with a multifaceted mechanism of action that converges on the induction of ER stress, activation of the Nrf2 antioxidant response, and a unique autophagic and ferroptotic cell death pathway. These characteristics make it a compelling molecule for further investigation and development as a therapeutic agent for glioblastoma and certain viral infections. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating further exploration of this compound's full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyroptosis, ferroptosis, and autophagy cross-talk in glioblastoma opens up new avenues for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy-dependent ferroptosis as a potential treatment for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Ferroptosis by BODIPY™ 581/591 C11. | Semantic Scholar [semanticscholar.org]
- 13. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyltoxoflavin: A Potent Inhibitor of Protein Disulfide Isomerase (PDI) for Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Protein disulfide isomerase (PDI) is a critical enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[1] Its role in maintaining protein homeostasis, or proteostasis, is essential for cell survival and function.[2] In numerous disease states, including cancer and viral infections, PDI activity is upregulated to support the increased demand for protein folding and to mitigate ER stress.[2][3] This dependency makes PDI an attractive therapeutic target. 3-Methyltoxoflavin has emerged as a potent, small-molecule inhibitor of PDI, demonstrating significant potential in preclinical studies for the treatment of glioblastoma and certain viral infections.[3][4] This technical guide provides an in-depth overview of this compound as a PDI inhibitor, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
This compound: Compound Profile
This compound is a small molecule with the chemical formula C₈H₉N₅O₂ and a molecular weight of 207.19 g/mol .[5] It has been identified as a potent inhibitor of PDI, with a reported half-maximal inhibitory concentration (IC₅₀) of 170 nM.[4][6]
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₅O₂ | [5] |
| Molecular Weight | 207.19 g/mol | [5] |
| PDI IC₅₀ | 170 nM | [4][6] |
Quantitative Data: Inhibitory Activity and Cellular Effects
The inhibitory potential of this compound against PDI has been quantified through various in vitro and cell-based assays. Its effects extend to antiviral activity, demonstrating its potential as a broad-spectrum therapeutic agent.
| Assay | Target/Cell Line | Result | Reference |
| PDI Inhibition | Purified PDI enzyme | IC₅₀ = 170 nM | [4][6] |
| Antiviral Activity | Chikungunya Virus (CHIKV) in Huh-7 cells | EC₅₀ = 0.19 µM | [3] |
| Antiviral Activity | Yellow Fever Virus (YFV) in Huh-7 cells | EC₅₀ = 0.37 µM | [3] |
| Cytotoxicity | Glioblastoma cell lines | Toxic | [4] |
Mechanism of Action: Induction of ER Stress and the Unfolded Protein Response
Inhibition of PDI by this compound disrupts the proper folding of proteins within the ER, leading to an accumulation of misfolded proteins. This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).[2] The UPR initially aims to restore proteostasis by upregulating chaperone proteins and enhancing protein degradation pathways.[2] However, prolonged or severe ER stress, as induced by potent PDI inhibition, overwhelms these adaptive mechanisms and activates pro-apoptotic pathways, leading to cell death.[2] This is a key mechanism behind the anti-cancer effects of this compound.
The UPR is mediated by three main sensor proteins in the ER membrane: IRE1α, PERK, and ATF6. Upon ER stress, these sensors activate downstream signaling pathways that collectively orchestrate the cellular response.
Experimental Protocols
PDI Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of an inhibitor to prevent PDI-catalyzed reduction of insulin, which leads to the aggregation of the insulin β-chain and a measurable increase in turbidity.
Materials:
-
Recombinant human PDI
-
Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT, 100 mM)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
EDTA (100 mM, pH 7.0)
-
This compound (or other test compounds)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare Reaction Cocktail: For a 1 mL reaction, mix 756 µL of Sodium Phosphate Buffer, 24 µL of EDTA solution, and 120 µL of insulin solution. Prepare fresh.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
75 µL of the reaction cocktail.
-
A specific concentration of this compound or vehicle control (e.g., DMSO).
-
Approximately 1.5 µg of PDI enzyme.
-
Adjust the final volume to 90 µL with Sodium Phosphate Buffer.
-
-
Initiate Reaction: Add 10 µL of 100 mM DTT to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at 25°C. Measure the absorbance at 650 nm every 5 minutes for up to 60 minutes.
-
Data Analysis: Subtract the background absorbance (control without PDI). Calculate the rate of insulin reduction (change in A650/min) in the linear range. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line of interest (e.g., glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-PDI antibody
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them by scraping. Resuspend the cells in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PDI, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate substrate.
-
-
Data Analysis: Quantify the band intensities for PDI at each temperature. Plot the percentage of soluble PDI against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion and Future Directions
This compound is a potent and promising inhibitor of PDI with demonstrated efficacy in preclinical models of cancer and viral diseases. Its mechanism of action, centered on the induction of ER stress and the UPR, provides a strong rationale for its therapeutic development. The experimental protocols detailed in this guide offer a framework for further investigation into the activity and mechanism of this compound and other PDI inhibitors. Future research should focus on elucidating the selectivity of this compound against the various PDI family members, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in in vivo models to pave the way for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-Methyltoxoflavin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyltoxoflavin, a potent inhibitor of Protein Disulfide Isomerase (PDI), has emerged as a compound of significant interest in drug discovery and development. Its multifaceted biological activities, including the induction of the Nrf2 antioxidant response, endoplasmic reticulum (ER) stress, and autophagy, underscore its therapeutic potential in oncology and virology. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering detailed experimental protocols, tabulated quantitative data, and visual representations of its synthesis workflow and relevant signaling pathways.
Chemical Properties and Data
This compound, also known as 1,3,6-trimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione, is a heterocyclic compound with a distinct pyrimidotriazine core. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₅O₂ | [4] |
| Molecular Weight | 207.19 g/mol | [4] |
| CAS Number | 32502-62-8 | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Solubility | Soluble in DMSO (50 mg/mL) | [4] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [4] |
| PDI Inhibition (IC₅₀) | 170 nM | [4] |
Synthesis of this compound
The synthesis of this compound is based on the established methodologies for preparing pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-diones, which involves the condensation of a hydrazine derivative with a substituted uracil, followed by a reductive cyclization.[2][3]
Experimental Workflow
The overall synthetic workflow for this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Formaldehyde Methylhydrazone
-
To a solution of methylhydrazine (1.0 eq) in ethanol, add formaldehyde (1.0 eq, 37% aqueous solution) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting hydrazone solution is typically used in the next step without further purification.
Step 2: Synthesis of 6-(2-Methylene-1-methylhydrazinyl)-3-methyl-5-nitrouracil
-
Prepare a solution of 6-chloro-3-methyl-5-nitrouracil (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.[3]
-
Add the freshly prepared formaldehyde methylhydrazone solution (1.1 eq) to the solution of 6-chloro-3-methyl-5-nitrouracil.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Reductive Cyclization)
-
Suspend the intermediate from Step 2 (1.0 eq) in 50% aqueous ethanol.[2]
-
Add zinc dust (4.0 eq) and ammonium chloride (2.0 eq) to the suspension.[2]
-
Stir the mixture vigorously and heat at reflux overnight, ensuring exposure to air.[2]
-
After cooling, treat the suspension with 1 M aqueous HCl to dissolve the remaining zinc.
-
Filter the precipitate and wash thoroughly with 1 M aqueous HCl and then with water.
-
Dry the solid product under vacuum to yield this compound.
Biological Activity and Signaling Pathways
This compound is a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum.[4] Inhibition of PDI by this compound disrupts cellular homeostasis, leading to the activation of downstream stress response pathways.
PDI Inhibition and Downstream Signaling
The inhibition of PDI by this compound triggers a cascade of cellular events, primarily the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the ER, and the activation of the Nrf2 antioxidant response.
Caption: Signaling pathway of this compound.
The inhibition of PDI by this compound leads to an accumulation of misfolded proteins in the ER, thereby inducing ER stress.[1] This activates the three main branches of the UPR: IRE1α, PERK, and ATF6.[1] Concurrently, ER stress can modulate the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under stress conditions, this inhibition is relieved, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of a suite of antioxidant and detoxification genes.[5][6] Furthermore, prolonged ER stress can also lead to the induction of autophagy as a cellular survival mechanism.[4][7]
Conclusion
This compound is a potent PDI inhibitor with significant potential for therapeutic development. This guide provides a foundational understanding of its synthesis and chemical properties, offering researchers and drug development professionals the necessary information to further explore its biological activities and potential applications. The detailed synthetic protocol and elucidation of its mechanism of action through key signaling pathways provide a solid basis for future research and optimization of this promising compound.
References
- 1. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthesis of N1-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Route to Substituted Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones and Facile Extension to 5,7(6H,8H) Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of endoplasmic reticulum stress-inducing agents by antagonizing autophagy: a new potential strategy for identification of anti-cancer therapeutics in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 3-Methyltoxoflavin: A Technical Guide to a Novel Natural Product Derivative
For Immediate Release
This technical whitepaper provides a comprehensive overview of the discovery, characterization, and biological activities of 3-Methyltoxoflavin, a natural product derivative with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction: The Rise of a Bioactive Molecule
This compound has emerged as a molecule of interest due to its potent biological activities, including its role as a protein disulfide isomerase (PDI) inhibitor and its antiviral properties. While the initial discovery of this compound as a distinct natural product is not extensively documented in publicly available literature, it is recognized as a derivative of the well-known bacterial toxin, toxoflavin. Toxoflavin is produced by several species of the Gram-negative bacterium Burkholderia, including Burkholderia glumae, the causative agent of rice grain rot. The structural similarity and co-occurrence in the context of toxoflavin-producing organisms strongly suggest that this compound originates from the same or a closely related biosynthetic pathway.
Biosynthetic Origins: A Derivative of the Toxoflavin Pathway
The biosynthesis of toxoflavin in Burkholderia glumae is a well-characterized pathway that serves as a model for understanding the formation of this compound. The pathway begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic modifications encoded by the tox gene cluster.
A key step in the formation of toxoflavin is the methylation of the pyrimidotriazine ring system. The enzyme ToxA, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, is responsible for the final two methylation steps in toxoflavin biosynthesis. It is hypothesized that this compound arises from a variation in this methylation process, potentially through the action of a less specific methyltransferase or an alternative enzymatic modification within the toxoflavin pathway.
Below is a diagram illustrating the established biosynthetic pathway of toxoflavin, which provides a foundational understanding of the likely origin of this compound.
Caption: Simplified biosynthetic pathway of toxoflavin.
Biological Activities and Mechanism of Action
This compound has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum. This inhibition is a key aspect of its biological activity.
Protein Disulfide Isomerase (PDI) Inhibition
PDI plays a critical role in cellular homeostasis, and its inhibition can lead to endoplasmic reticulum (ER) stress and ultimately, cell death. This compound has been shown to be a potent PDI inhibitor with an IC50 of 170 nM. This activity has been validated through various assays, including thermal shift and cellular thermal shift assays (CETSA). The inhibition of PDI is thought to be a primary mechanism behind the observed anticancer and antiviral effects of this compound.
The diagram below illustrates the central role of PDI in protein folding and the inhibitory effect of this compound.
Caption: Inhibition of PDI by this compound.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against Chikungunya virus (CHIKV) and Yellow Fever virus (YFV). The antiviral mechanism is likely linked to its PDI inhibitory activity, as viral glycoproteins require proper folding and disulfide bond formation, processes mediated by host cell PDI.
Quantitative Data
The following tables summarize the key quantitative data associated with the biological activity of this compound.
| Parameter | Value | Assay | Cell Line |
| PDI Inhibition (IC50) | 170 nM | Enzymatic Assay | - |
| Antiviral Activity (EC50) | 200 nM | Cell-based Assay | Huh-7 |
| (Chikungunya Virus) | |||
| Antiviral Activity (EC50) | 370 nM | Cell-based Assay | Huh-7 |
| (Yellow Fever Virus) |
Table 1: Bioactivity of this compound
| Property | Result |
| Human Microsomal Stability | Excellent |
| Mouse Microsomal Stability | Excellent |
| Solubility | Good |
| Caco-2 Permeability | High |
| P-glycoprotein Substrate | Unlikely |
Table 2: In Vitro ADME Properties of this compound
Experimental Protocols
3-Methyltoxoflavin (CAS: 32502-62-8): A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyltoxoflavin, with the CAS number 32502-62-8, is a potent small molecule inhibitor of Protein Disulfide Isomerase (PDI). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential applications in oncology and virology. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of the signaling pathways it modulates. This document aims to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Chemical Properties and Data
This compound, also known as 1,3,6-trimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione, is a derivative of the natural product toxoflavin.[4] Its core structure is a pyrimido[5,4-e][1][2][3]triazine ring system.
| Property | Value | Reference |
| CAS Number | 32502-62-8 | N/A |
| Molecular Formula | C₈H₉N₅O₂ | [5] |
| Molecular Weight | 207.19 g/mol | [5] |
| Appearance | Solid (inferred) | N/A |
| Solubility | Soluble in DMSO | [6] |
Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N1-substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones.[4][7] The following protocol is a proposed adaptation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Hydrazone
-
To a solution of methylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of an appropriate aldehyde (e.g., formaldehyde or a protected equivalent).
-
Reflux the mixture for several hours to facilitate the formation of the corresponding hydrazone.
-
Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Condensation with 6-chloro-3-methyl-5-nitrouracil
-
Suspend the synthesized hydrazone and 6-chloro-3-methyl-5-nitrouracil in a solvent like ethanol.
-
Add a Lewis acid catalyst, such as aluminum trichloride, to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude condensation product.
Step 3: Reductive Cyclization
-
Dissolve the crude product from Step 2 in a mixture of ethanol and water.
-
Add zinc dust and ammonium chloride to the solution.
-
Heat the mixture to reflux with vigorous stirring for several hours. The progress of the cyclization can be monitored by TLC.
-
Upon completion, filter the hot reaction mixture to remove the zinc dust.
-
Cool the filtrate to allow the product, this compound, to crystallize.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Activity
This compound has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for protein folding in the endoplasmic reticulum.[8][9] PDI is overexpressed in several cancers, including glioblastoma, making it a promising therapeutic target.[8][9]
Anti-Glioblastoma Activity
This compound, referred to as compound 35G8 in a key study, exhibits significant cytotoxicity against a panel of human glioblastoma cell lines.[8][9]
| Cell Line | Assay | Endpoint | Result | Reference |
| HCT116 | MTT Assay | Cytotoxicity | Cytotoxic | [9] |
| U87MG | Various | Cell Death | Induces a mixture of autophagy and ferroptosis | [8][9] |
Antiviral Activity
This compound has demonstrated antiviral activity against Chikungunya virus (CHIKV).[10]
| Virus | Cell Line | Assay | Endpoint | Result | Reference |
| Chikungunya Virus (CHIKV) | Huh-7 | Cell-based assay | EC₅₀ | 200 nM | [10] |
| Yellow Fever Virus (YFV) | Huh-7 | Cell-based assay | EC₅₀ | 370 nM | [10] |
PDI Inhibition
The primary mechanism of action of this compound is the inhibition of PDI.
| Assay | Endpoint | Result | Reference |
| Insulin Turbidity Assay | IC₅₀ | 170 nM | [6] |
Experimental Protocols
Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
This assay is based on the principle that PDI reduces the disulfide bonds in insulin, causing the β-chain to precipitate, which can be measured as an increase in turbidity.
-
Reagents:
-
Human PDI enzyme
-
Insulin solution
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTT, and insulin.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells of a 96-well plate.
-
Initiate the reaction by adding the PDI enzyme to the wells.
-
Immediately measure the absorbance at 650 nm over time using a plate reader.
-
The rate of increase in turbidity is proportional to PDI activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents:
-
Glioblastoma cell lines (e.g., U87MG)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed glioblastoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Antiviral Plaque Assay
This assay is used to determine the effective concentration of an antiviral compound.
-
Reagents:
-
Host cell line (e.g., Huh-7)
-
Chikungunya virus (CHIKV) stock
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
-
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with a known dilution of CHIKV for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium containing various concentrations of this compound.
-
Incubate the plates for several days until viral plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control to determine the EC₅₀.
-
Signaling Pathways and Mechanism of Action
This compound's inhibition of PDI leads to the activation of several cellular stress response pathways.[8][9]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Inhibition of PDI, a key ER chaperone, disrupts protein folding, leading to an accumulation of unfolded proteins in the ER, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.
References
- 1. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthesis of N1-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karenbiotech.com [karenbiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A New Route to Substituted Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones and Facile Extension to 5,7(6H,8H) Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Mechanistic Elucidation of a Class of Protein Disulfide Isomerase Inhibitors for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Mechanistic Elucidation of a Class of PDI Inhibitors for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 3-Methyltoxoflavin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyltoxoflavin, a derivative of the natural product toxoflavin, has emerged as a molecule of significant interest in virology and oncology. This technical guide provides a comprehensive overview of its biological activities, focusing on its potent antiviral and anticancer properties. The primary mechanism of action is attributed to its inhibition of Protein Disulfide Isomerase (PDI), a crucial enzyme in protein folding and viral entry. This document consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes its known signaling pathways and experimental workflows.
Core Biological Activities
This compound exhibits a range of biological effects, primarily stemming from its potent inhibitory action against Protein Disulfide Isomerase (PDI). This inhibition disrupts cellular processes that are critical for the proliferation of cancer cells and the replication of certain viruses.
Antiviral Activity
This compound has demonstrated notable efficacy against specific enveloped viruses, particularly Chikungunya virus (CHIKV) and Yellow Fever Virus (YFV).[1][2][3] The proposed mechanism involves the inhibition of PDI, which is essential for the correct folding and disulfide bond formation of viral envelope glycoproteins (E1 and E2) required for viral entry and replication.[1]
Anticancer Activity
As a potent PDI inhibitor, this compound displays significant cytotoxicity against various cancer cell lines, with pronounced activity against glioblastoma.[1][4] PDI is often overexpressed in cancer cells, making it a promising therapeutic target. Inhibition of PDI by this compound leads to endoplasmic reticulum (ER) stress, induction of the Nrf2 antioxidant response, and ultimately, cell death through a combination of autophagy and ferroptosis.[1][4]
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Chikungunya Virus (CHIKV) | Huh-7 | 0.19 - 0.2 | 3.4 - 6.2 | 17 - 30.8 | [1][2] |
| Chikungunya Virus (CHIKV) | BHK-21 | 0.2 | 6.2 | 30.8 | [1] |
| Chikungunya Virus (CHIKV) | Vero 76 | Toxic | - | 0 | [1] |
| Yellow Fever Virus (YFV) | Huh-7 | 0.37 | 1.2 | 3.2 | [1][2][3] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: Enzyme Inhibition and Cytotoxicity of this compound
| Target/Cell Line | IC50 (nM) | CC50 (µM) | Notes | Reference |
| Protein Disulfide Isomerase (PDI) | 170 | - | Potent enzyme inhibition | [1][4] |
| Glioblastoma Cell Lines | - | Varies | Toxic in a panel of human glioblastoma cells | [4] |
| HepG2 | - | 11.0 | Cytotoxicity assessment | [1] |
IC50: Half-maximal inhibitory concentration
Table 3: In Vitro ADME Properties of this compound
| Parameter | Value | Interpretation | Reference |
| Solubility (pH 7.4) | > 200 µM | Good solubility | [1] |
| Caco-2 Permeability | High | Good potential for oral absorption | [1][2] |
| P-glycoprotein Substrate | Unlikely | Low potential for drug efflux | [1][2] |
| Metabolic Stability (Human & Mouse Liver Microsomes) | t1/2 > 186.4 min | Excellent metabolic stability | [1][2] |
| Hepatic Intrinsic Clearance (Clint) | < 7.4 µL/min/mg protein | Low clearance | [1] |
ADME: Absorption, Distribution, Metabolism, and Excretion
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through its interaction with key cellular pathways.
PDI Inhibition and Downstream Effects
The primary molecular target of this compound is Protein Disulfide Isomerase (PDI). Inhibition of PDI leads to a cascade of cellular events, including ER stress and the unfolded protein response (UPR). This disruption of protein folding homeostasis is particularly detrimental to cells with high secretory loads, such as cancer cells and virus-infected cells.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's biological activity.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance that is toxic to cells.
Detailed Steps:
-
Cell Seeding: Plate cells, such as HepG2 or Huh-7, in 96-well plates at a density of approximately 2 x 10^4 cells per well and incubate for 24 hours.[1]
-
Compound Addition: Treat the cells with two-fold serial dilutions of this compound.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Antiviral Plaque Assay
This assay is used to determine the effective concentration of an antiviral compound.
Detailed Steps:
-
Cell Seeding: Plate host cells (e.g., Huh-7 or Vero 76) in multi-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayer with the virus of interest (e.g., CHIKV).
-
Compound Treatment: After a period of viral adsorption, remove the inoculum and add media containing serial dilutions of this compound.
-
Overlay: Cover the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Visualization: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead or destroyed cells) unstained.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, the concentration at which viral plaque formation is reduced by 50%.
Conclusion and Future Directions
This compound is a promising lead compound with potent, dual-action antiviral and anticancer activities centered on the inhibition of PDI. Its favorable in vitro ADME profile suggests its potential for further development.[1][2] Future research should focus on elucidating the full spectrum of its cellular targets, optimizing its structure to enhance selectivity and reduce potential off-target effects, and evaluating its efficacy and safety in in vivo models. The insights gained from studying this compound will be invaluable for the development of novel therapeutics targeting PDI and related pathways in infectious diseases and oncology.
References
- 1. The Protein Disulfide Isomerase Inhibitor this compound Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro ADME Properties of 3-Methyltoxoflavin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Methyltoxoflavin, a potent inhibitor of protein disulfide isomerase (PDI) with demonstrated antiviral activity. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is critical for the preclinical assessment and further development of this compound as a potential therapeutic agent.
Introduction
This compound has emerged as a compound of interest due to its potent inhibitory activity against protein disulfide isomerase (PDI), an enzyme implicated in various diseases, including viral infections and cancer.[1] A thorough understanding of its ADME profile is paramount for predicting its pharmacokinetic behavior and potential for clinical success. This guide summarizes the currently available in vitro ADME data for this compound and provides detailed, representative protocols for the key assays used to generate such data.
In Vitro ADME Data Summary
The following tables summarize the quantitative in vitro ADME data for this compound based on available scientific literature.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source |
| Solubility | Good | [2][3] |
Table 2: Absorption and Permeability
| Assay | Parameter | Result | Classification | Source |
| Caco-2 Permeability | Papp (A→B) | High | High Permeability | [2][3] |
| P-glycoprotein (P-gp) Substrate Assessment | - | Unlikely to be a P-gp substrate | - | [2][3] |
Table 3: Metabolism
| Assay | Species | Parameter | Result | Classification | Source |
| Microsomal Stability | Human | Metabolic Stability | Excellent | High Stability | [2][3] |
| Microsomal Stability | Mouse | Metabolic Stability | Excellent | High Stability | [2][3] |
Table 4: Distribution and Excretion (Data Not Currently Available)
| Assay | Parameter | Result |
| Plasma Protein Binding | % Bound | Data Not Available |
| CYP450 Inhibition | IC50 | Data Not Available |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key in vitro ADME experiments. While the specific protocols used for this compound have not been published, these reflect standard industry practices.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Transport Study:
-
The test compound (e.g., 10 µM this compound) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically up to 2 hours). This assesses absorptive transport (A→B).
-
To assess efflux, the compound is added to the basolateral side, and its appearance in the apical compartment is measured (B→A).
-
-
Sample Analysis: Samples from both compartments are collected at various time points and the concentration of the test compound is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to determine if the compound is a substrate of efflux transporters like P-gp.
-
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound (e.g., 1 µM this compound).
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.
-
Time Course Sampling: The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins.
-
Sample Preparation: The test compound is added to plasma (from human or other species) and placed in one chamber of the RED device. The other chamber contains a protein-free buffer solution.
-
Equilibration: The device is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium between the two chambers.
-
Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100%.
CYP450 Inhibition Assay
Objective: To assess the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.
Methodology:
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Reaction Initiation and Termination: The reaction is initiated by adding NADPH and terminated after a short incubation period by adding a quenching solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vitro ADME Screening
References
An In-depth Technical Guide to 3-Methyltoxoflavin: Molecular Structure, Properties, and Biological Activity
Introduction
3-Methyltoxoflavin is a derivative of the potent bacterial toxin, toxoflavin (also known as reumycin). It is a small molecule belonging to the pyrimido[5,4-e]-1,2,4-triazine class of compounds. Initially identified for its toxic properties, recent research has highlighted its potential as a therapeutic agent, particularly due to its activity as a potent inhibitor of protein disulfide isomerase (PDI).[1][2] This guide provides a detailed overview of the molecular structure, formula, physicochemical properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Formula
This compound is characterized by a tricyclic pyrimido-triazine core with three methyl groups. Its systematic name is 1,3,6-Trimethyl-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione.[1]
Physicochemical and Biological Data
The following table summarizes key quantitative data for this compound, facilitating comparison and analysis.
| Property | Value | Notes and References |
| Molecular Weight | 207.19 g/mol | [1][3] |
| PDI Inhibition (IC₅₀) | 170 nM | This compound is a potent inhibitor of Protein disulfide isomerase (PDI).[1][2] |
| Antiviral Activity (EC₅₀) | 200 nM (Chikungunya virus) | Activity measured in a cell-based assay using Huh-7 cells.[4] |
| Antiviral Activity (EC₅₀) | 370 nM (Yellow fever virus) | Activity measured in a cell-based assay using Huh-7 cells.[4] |
| Solubility | 50 mg/mL in DMSO150 mg/mL in DMSO | Hygroscopic DMSO can significantly impact solubility.[2] A separate source reports a higher solubility.[1] It is recommended to use newly opened DMSO for preparing stock solutions.[2] |
| In Vitro Permeability | High | Assessed via Caco-2 permeability assay, suggesting it is not likely to be a P-glycoprotein substrate.[4] |
| Metabolic Stability | Excellent | Demonstrated in in vitro human and mouse microsomal metabolic stability assays.[4] |
Biosynthesis of the Toxoflavin Core
While the direct synthesis of this compound is not extensively detailed in the cited literature, the biosynthesis of its parent compound, toxoflavin, is well-characterized. It originates from Guanosine triphosphate (GTP) and involves a set of enzymes encoded by the tox operon (toxA-E) found in bacteria like Burkholderia glumae.[5][6] The protein ToxA, a methyltransferase, is responsible for the final two methylation steps in the pathway.[6]
Caption: Biosynthetic pathway of toxoflavin from GTP.
Experimental Protocols
This section provides detailed methodologies for key experiments involving toxoflavin derivatives and this compound.
HPLC Analysis of Toxoflavin Production
This protocol is used to quantify the production of toxoflavin from bacterial cultures or enzymatic assays.
-
Instrumentation: Agilent 1100 HPLC system (or equivalent) with a vacuum degasser, quaternary pump, autosampler (cooled to 4°C), column thermostat (30°C), and a diode array detector.[7]
-
Column: Luna C18 column (4.6 × 150 mm, 5 μm, Phenomenex).[7]
-
Mobile Phase:
-
Flow Rate: 1 mL/min.[7]
-
Injection Volume: 100 μL.[7]
-
Gradient Program:
-
Pre-equilibrate the column with 100% Solvent A / 0% Solvent B.[7]
-
Upon injection, maintain this composition for 2 minutes.[7]
-
(Note: The full gradient program was not detailed in the source material, but would typically involve a linear increase in Solvent B to elute the compound, followed by a re-equilibration step).
-
-
Detection: Diode array detector, monitoring at the appropriate wavelength for toxoflavin.
References
- 1. molnova.com [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Antiviral Spectrum of 3-Methyltoxoflavin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyltoxoflavin, a derivative of the natural product toxoflavin, has emerged as a molecule of interest in antiviral research. Primarily identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), its mechanism of action is linked to the disruption of proper viral glycoprotein folding, a critical step in the lifecycle of many enveloped viruses. This document provides a comprehensive overview of the known antiviral spectrum of this compound, details the experimental protocols used for its evaluation, and visualizes the proposed signaling pathways affected by its activity. The data presented herein is intended to serve as a technical resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Antiviral Spectrum of this compound
This compound has been evaluated against a panel of viruses, demonstrating a narrow but potent spectrum of activity. Its efficacy is most pronounced against Chikungunya virus (CHIKV) and Yellow Fever Virus (YFV). The quantitative data from these antiviral assays are summarized in the tables below.
In Vitro Antiviral Activity
The antiviral activity of this compound was determined in cell-based assays, with the half-maximal effective concentration (EC50) and the selectivity index (SI) being key metrics of its potency and therapeutic window.
| Virus | Virus Family | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Chikungunya Virus (CHIKV) | Togaviridae | S27 | Huh-7 | 0.19 | 3.23 | 17 | [1] |
| Yellow Fever Virus (YFV) | Flaviviridae | 17D | Huh-7 | 0.37 | >1.2 | 3.2 | [1] |
| Chikungunya Virus (CHIKV) | Togaviridae | S27 | Vero 76 | Toxic | Toxic | 0 | [1] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Antiviral Screening Panel
In a broader screening effort, this compound was tested against a diverse panel of 17 viruses. Notably, it did not exhibit significant activity against the other viruses in the panel, suggesting a specific, rather than a promiscuous, antiviral effect.[1] The following table lists the viruses against which this compound was found to be inactive.
| Virus Family | Virus Tested |
| Arenaviridae | Tacaribe virus |
| Bunyaviridae | La Crosse virus, Rift Valley fever virus |
| Coronaviridae | SARS-CoV |
| Flaviviridae | Dengue virus 2, West Nile virus |
| Herpesviridae | Herpes simplex virus 1 |
| Orthomyxoviridae | Influenza A virus |
| Paramyxoviridae | Respiratory syncytial virus |
| Picornaviridae | Coxsackievirus B3, Poliovirus, Rhinovirus 14 |
| Poxviridae | Vaccinia virus |
| Rhabdoviridae | Vesicular stomatitis virus |
| Togaviridae | Semliki Forest virus, Western equine encephalitis virus |
Proposed Mechanism of Action
The primary mechanism of antiviral activity for this compound is attributed to its potent inhibition of Protein Disulfide Isomerase (PDI), a host cell enzyme crucial for the proper folding of proteins, including the envelope glycoproteins of many viruses.[1]
Inhibition of Viral Glycoprotein Folding
Many enveloped viruses, including CHIKV and YFV, rely on the host cell's PDI to catalyze the formation and rearrangement of disulfide bonds in their envelope glycoproteins (e.g., E1 and E2 proteins in alphaviruses).[1] These correctly folded glycoproteins are essential for virus assembly and entry into new host cells. By inhibiting PDI, this compound disrupts this process, leading to misfolded glycoproteins and the production of non-infectious viral particles.
Figure 1. Inhibition of Viral Glycoprotein Folding by this compound.
Induction of Cellular Stress Responses
Inhibition of PDI by this compound also leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering a cellular state known as ER stress. This, in turn, can activate downstream signaling pathways, including the Nrf2 antioxidant response and autophagy, which may contribute to the overall antiviral state of the cell.
Figure 2. Induction of Cellular Stress Responses by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.
Chikungunya Virus (CHIKV) Replicon Assay
This assay is used for the initial screening of compounds that inhibit viral replication in a BSL-2 environment, as the replicon system does not produce infectious virus particles.
Objective: To identify compounds that inhibit the replication of the CHIKV replicon.
Materials:
-
BHK-21 cells stably expressing the CHIKV replicon with a Gaussia luciferase (GLuc) reporter gene.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound) at various concentrations.
-
96-well cell culture plates.
-
GLuc assay reagent.
-
Luminometer.
Protocol:
-
Seed BHK-21-CHIKV-replicon cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compound dilutions to the respective wells. Include a no-drug control.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Measure the GLuc activity in the supernatant according to the manufacturer's protocol using a luminometer.
-
Calculate the percent inhibition of replication relative to the no-drug control.
Figure 3. Experimental Workflow for the CHIKV Replicon Assay.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of a virus and determining the antiviral efficacy of a compound.
Objective: To determine the EC50 of this compound against a specific virus.
Materials:
-
Susceptible host cells (e.g., Huh-7 or Vero 76).
-
Complete growth medium.
-
Virus stock of known titer (e.g., CHIKV).
-
Test compound (this compound) at various concentrations.
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose).
-
Crystal violet staining solution.
-
12-well or 24-well cell culture plates.
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Aspirate the growth medium from the cell monolayers and infect with the virus-compound mixture.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and gently add the semi-solid overlay medium.
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days).
-
After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
Objective: To determine the CC50 of this compound.
Materials:
-
Host cells (e.g., Huh-7).
-
Complete growth medium.
-
Test compound (this compound) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.
Conclusion
This compound demonstrates specific and potent in vitro activity against Chikungunya virus and Yellow Fever Virus, likely through the inhibition of the host PDI enzyme. This leads to impaired viral glycoprotein folding and the production of non-infectious virions. The compound's narrow spectrum suggests a targeted mechanism of action rather than broad cytotoxicity. Further investigation into the downstream effects of PDI inhibition, such as the induction of ER stress and autophagy, may reveal additional facets of its antiviral activity. The detailed protocols provided herein offer a foundation for the continued study and evaluation of this compound and other PDI inhibitors as potential antiviral agents.
References
The Cellular Impact of 3-Methyltoxoflavin: A Technical Guide to Affected Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyltoxoflavin, a potent inhibitor of Protein Disulfide Isomerase (PDI), has emerged as a molecule of significant interest in oncology and virology.[1] Its cytotoxic effects, particularly in glioblastoma, are not mediated by classical apoptosis or necrosis but rather by a complex interplay of cellular stress and regulated cell death pathways.[1] This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these pathways.
Primary Molecular Target: Protein Disulfide Isomerase (PDI)
The principal mechanism of action of this compound is the potent inhibition of Protein Disulfide Isomerase (PDI). PDI is a crucial chaperone protein in the endoplasmic reticulum (ER) responsible for the formation, isomerization, and reduction of disulfide bonds in newly synthesized proteins.[1] By inhibiting PDI, this compound disrupts protein folding, leading to an accumulation of misfolded proteins and subsequent cellular stress.
Quantitative Data on PDI Inhibition
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | PDI | 170 nM | In vitro assay | [1] |
Key Cellular Pathways Affected
The inhibition of PDI by this compound triggers a cascade of downstream cellular responses, primarily revolving around cellular stress and survival pathways.
Endoplasmic Reticulum (ER) Stress Response
The accumulation of misfolded proteins due to PDI inhibition is a classic trigger for the Unfolded Protein Response (UPR), a primary component of the ER stress response. The UPR is a signaling network that aims to restore ER homeostasis but can lead to cell death if the stress is prolonged or severe.
Nrf2 Antioxidant Response
This compound induces the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). It is likely that the ER stress and reactive oxygen species (ROS) generated by PDI inhibition lead to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and activation of target genes.
Key upregulated Nrf2 target genes include:
-
Heme Oxygenase 1 (HMOX1): An enzyme that catabolizes heme and has antioxidant and anti-inflammatory properties.
-
Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system xc-, which is crucial for the synthesis of the antioxidant glutathione (GSH).
Autophagy and Ferroptosis: A Dual Mode of Cell Death
A distinctive feature of this compound-induced cytotoxicity is the simultaneous induction of autophagy and ferroptosis, while apoptosis and necrosis are not observed.[1]
-
Autophagy is a cellular process of "self-eating," where damaged organelles and proteins are degraded and recycled. In this context, autophagy is likely initiated as a response to the ER stress.
-
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.
The interplay between these two pathways is an area of active research. It is hypothesized that autophagy may contribute to ferroptosis by degrading ferritin (a process termed "ferritinophagy"), thereby increasing the intracellular pool of labile iron, which in turn promotes lipid peroxidation.
Repression of PDI Target Genes
In addition to the induction of stress responses, this compound leads to the repression of certain PDI target genes, including:
-
Thioredoxin-Interacting Protein (TXNIP): A key regulator of cellular redox balance.
-
Early Growth Response 1 (EGR1): A transcription factor involved in cell growth and differentiation.
The downregulation of these genes likely contributes to the overall cytotoxic effect of the compound.
Antiviral Activity
This compound has demonstrated efficacy against Chikungunya virus (CHIKV) and Yellow Fever Virus (YFV). This antiviral activity is attributed to the inhibition of host PDI, which is essential for the proper folding of viral envelope glycoproteins.
Quantitative Data on Antiviral Activity
| Compound | Virus | EC50 | SI | Cell Line | Reference |
| This compound | Chikungunya virus (CHIKV) | 200 nM | 17 | Huh-7 | |
| This compound | Yellow Fever Virus (YFV) | 370 nM | 3.2 | Huh-7 |
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound's effects.
PDI Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of an inhibitor to prevent PDI from reducing insulin, which causes the insulin B-chain to aggregate and increase turbidity.
-
Reagents: Human recombinant PDI, insulin, dithiothreitol (DTT), test compound (this compound), assay buffer.
-
Procedure:
-
Prepare a solution of insulin in assay buffer.
-
In a 96-well plate, add PDI and the test compound at various concentrations.
-
Initiate the reaction by adding DTT.
-
Measure the increase in absorbance at 650 nm over time using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Reagents: Glioblastoma cell lines (e.g., U87MG), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Analysis of Nascent RNA (Bru-seq)
Bromouridine (Bru) labeling and sequencing (Bru-seq) is used to analyze the genome-wide transcriptional response to a compound.
-
Workflow:
-
Labeling: Treat glioblastoma cells with this compound for a defined time, followed by a pulse with Bru to label newly transcribed RNA.
-
RNA Isolation: Extract total RNA from the cells.
-
Immunoprecipitation: Use an anti-BrdU antibody to specifically pull down the Bru-labeled nascent RNA.
-
Library Preparation and Sequencing: Construct a sequencing library from the captured RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome and perform differential gene expression analysis to identify upregulated and downregulated genes.
-
Conclusion
This compound is a potent PDI inhibitor that exerts its cytotoxic effects on cancer cells through a multifaceted mechanism involving the induction of ER stress, activation of the Nrf2 antioxidant response, and a unique cell death program that combines autophagy and ferroptosis. This detailed understanding of its mechanism of action provides a strong rationale for its further investigation as a therapeutic agent, particularly for challenging cancers like glioblastoma. The insights into the specific pathways it modulates offer opportunities for the development of combination therapies and the identification of biomarkers for patient stratification.
References
Methodological & Application
Application Notes and Protocols for 3-Methyltoxoflavin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyltoxoflavin is a potent and specific inhibitor of Protein Disulfide Isomerase (PDI), a crucial enzyme involved in protein folding and maturation within the endoplasmic reticulum.[1] With an IC50 of 170 nM for PDI, this small molecule has demonstrated significant cytotoxic effects across a range of cancer cell lines, including glioblastoma and colon cancer.[1] Its mechanism of action is distinct from traditional chemotherapy agents, inducing cell death through a combination of autophagy and ferroptosis, rather than apoptosis or necrosis.[1] Furthermore, this compound activates the Nrf2 antioxidant response and the ER stress response, making it a valuable tool for studying these cellular pathways.[1] These characteristics position this compound as a promising compound for cancer research and antiviral drug development, particularly against viruses like Chikungunya (CHIKV) and Yellow Fever Virus.[2][3]
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Target/Cell Line | Value | Notes | Reference |
| IC50 | Protein Disulfide Isomerase (PDI) | 170 nM | Potent inhibitor of PDI. | [1] |
| IC50 | BT-474 (Human breast cancer) | 0.9 µM | Antiproliferative activity. | [1] |
| EC50 | Chikungunya virus (CHIKV) in Huh-7 cells | 200 nM | Antiviral activity. | [2] |
| EC50 | Yellow Fever Virus in Huh-7 cells | 370 nM | Antiviral activity. | [2] |
| CC50 | BHK-21 (Hamster kidney) | 6.2 µM | Cytotoxicity. | [1] |
| CC50 | HepG2 (Human liver cancer) | 11.0 µM | Cytotoxicity. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Stock Solution Preparation (50 mM in DMSO):
-
Aseptically weigh out the desired amount of this compound powder.
-
Reconstitute the powder in cell culture grade DMSO to a final concentration of 50 mM. For example, for 1 mg of this compound (MW: 287.25 g/mol ), add 69.6 µL of DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 50 mM stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration for your experiment. For example, to prepare a 100 µM working solution, dilute the 50 mM stock solution 1:500 in culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay using MTT
This protocol outlines a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] The optimal seeding density should be determined for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound working solution in complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing cell viability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein Disulfide Isomerase Inhibitor this compound Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyltoxoflavin Dose-Response in Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyltoxoflavin, a potent inhibitor of Protein Disulfide Isomerase (PDI), has emerged as a promising agent for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. PDI is overexpressed in glioblastoma and plays a crucial role in folding nascent proteins that are essential for tumor progression and survival. Inhibition of PDI by this compound disrupts these processes, leading to cytotoxicity in glioblastoma cells. These application notes provide a summary of the dose-response characteristics of this compound in various glioblastoma cell lines and detailed protocols for its evaluation.
Data Presentation
The cytotoxic effects of this compound have been quantified across a panel of human glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) for PDI is 170 nM.[1] The following table summarizes the reported cytotoxicity data.
| Cell Line | Description | IC50 (µM) |
| U87MG | Human glioblastoma astrocytoma | 2.2 ± 0.7 |
| U118MG | Human glioblastoma astrocytoma | Data not available in snippets |
| NU04 | Human glioblastoma | Data not available in snippets |
| A172 | Human glioblastoma | Data not available in snippets |
Note: Specific IC50 values for U118MG, NU04, and A172 cell lines were not available in the provided search results but the compound is reported to be toxic in these lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on glioblastoma cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Glioblastoma cell lines (e.g., U87MG)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Mechanism of Action
This compound induces cell death in glioblastoma through a multi-faceted mechanism that involves the induction of the Nrf2 antioxidant response, endoplasmic reticulum (ER) stress, and autophagy.[1] Notably, the induced cell death is not apoptotic or necrotic but rather a combination of autophagy and ferroptosis.[1]
Key Signaling Events:
-
PDI Inhibition: this compound directly inhibits the enzymatic activity of PDI.
-
ER Stress and Unfolded Protein Response (UPR): Inhibition of PDI leads to an accumulation of unfolded proteins in the ER, triggering the UPR.
-
Nrf2 Antioxidant Response: The compound upregulates the transcription of antioxidant genes such as heme oxygenase 1 (HMOX1) and SLC7A11.[1]
-
Repression of PDI Target Genes: this compound represses the expression of PDI target genes like thioredoxin-interacting protein (TXNIP) and early growth response 1 (EGR1).[1]
-
Induction of Ferroptosis: The upregulation of HMOX1 and inhibition of the cysteine-glutamate antiporter (system Xc-, of which SLC7A11 is a component) contribute to iron-dependent cell death known as ferroptosis.[2] This is supported by the observation that the iron chelator deferoxamine reduces the potency of this compound.[2]
Mandatory Visualizations
Caption: Workflow for determining the dose-response of this compound.
Caption: Mechanism of this compound-induced cell death in glioblastoma.
Caption: Logical flow from drug administration to cellular outcome.
References
Application Notes and Protocols for 3-Methyltoxoflavin in Chikungunya Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, is responsible for chikungunya fever, an illness characterized by severe and often persistent arthralgia.[1][2][3] The lack of approved antiviral therapies necessitates the exploration of novel inhibitors. 3-Methyltoxoflavin, a natural product derivative, has been identified as a potent inhibitor of Chikungunya virus replication.[1][2][3] These application notes provide a comprehensive overview of this compound's antiviral activity, mechanism of action, and detailed protocols for its investigation in a research setting.
Antiviral Activity and Mechanism of Action
This compound exhibits significant antiviral activity against the S27 strain of Chikungunya virus in human hepatoma (Huh-7) cells.[2] The compound acts as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for the correct folding and assembly of viral envelope proteins.[1] PDI is located in the endoplasmic reticulum and facilitates the formation of proper disulfide bonds in the CHIKV E1 and E2 envelope glycoproteins. By inhibiting PDI, this compound disrupts the folding of these essential viral proteins, leading to the inhibition of infectious virion production.[1]
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against Chikungunya virus in Huh-7 cells.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | CHIKV (S27) | Huh-7 | 0.19 | 3.23 | 17 | [2] |
EC50 (Half-maximal effective concentration): The concentration of the compound at which 50% of the viral replication is inhibited. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound at which 50% of the cells are killed. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the antiviral properties of this compound against Chikungunya virus.
Plaque Assay for Determining Viral Titer and Antiviral Activity
This assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
Materials:
-
Vero E6 or Huh-7 cells
-
Chikungunya virus stock (e.g., S27 strain)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Agarose (for overlay) or Carboxymethyl cellulose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Protocol:
-
Cell Seeding: Seed Vero E6 or Huh-7 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of CHIKV calculated to produce 50-100 plaques per well.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add DMEM containing the different concentrations of this compound.
-
Overlay: After a 2-hour incubation with the compound, remove the medium and overlay the cells with a mixture of 2x DMEM and 1.6% agarose or another viscous substrate like carboxymethyl cellulose containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution to visualize and count the plaques.
-
Data Analysis: The EC50 value is determined by calculating the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
Materials:
-
Huh-7 cells
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces the viability of the cells by 50% compared to the untreated control.
Chikungunya Virus Replicon Assay
This assay utilizes a subgenomic replicon of CHIKV, which can replicate its RNA but does not produce infectious virus particles, making it a safer alternative for screening antiviral compounds.
Materials:
-
Huh-7 cells stably expressing a CHIKV replicon (e.g., containing a reporter gene like luciferase or GFP)
-
This compound
-
DMEM with 10% FBS
-
Luciferase assay reagent (if using a luciferase reporter)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the stable CHIKV replicon cell line in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reporter Gene Measurement:
-
For luciferase reporters, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
For GFP reporters, measure the fluorescence using a suitable plate reader.
-
-
Data Analysis: The EC50 value is determined as the concentration of this compound that reduces the reporter signal by 50% compared to the untreated control.
Visualizations
Signaling Pathway of this compound's Action
Caption: Inhibition of CHIKV protein folding by this compound.
Experimental Workflow for Antiviral Screening
Caption: Workflow for evaluating the antiviral activity of this compound.
References
Preparation of 3-Methyltoxoflavin Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of 3-Methyltoxoflavin in Dimethyl Sulfoxide (DMSO). This compound is a potent inhibitor of Protein Disulfide Isomerase (PDI), a critical enzyme in the endoplasmic reticulum (ER) responsible for proper protein folding.[1][2] Inhibition of PDI by this compound leads to ER stress, induction of the unfolded protein response (UPR), activation of the Nrf2-mediated antioxidant response, and autophagy.[2][3] This application note outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound for in vitro studies. Additionally, it includes a summary of the compound's properties and diagrams illustrating the experimental workflow and its key signaling pathways.
Compound Information
This compound is a small molecule inhibitor of PDI with a molecular weight of 207.19 g/mol .[1][4] It is widely used in cell-based assays to study the effects of PDI inhibition on various cellular processes, including cancer cell proliferation and viral replication.[1][3][5]
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₅O₂ | [1][4] |
| Molecular Weight | 207.19 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in DMSO | Up to 150 mg/mL (723.97 mM) | [1] |
| Alternative Solubility | 50 mg/mL (241.32 mM) with warming and sonication | [2] |
| IC₅₀ for PDI | 170 nM | [1][2] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in cell culture experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile, disposable pipette tips
Procedure
-
Prepare a Safe Workspace: Work in a clean and sterile environment, such as a laminar flow hood, to minimize contamination.
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.07 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 207.19 g/mol = 0.20719 g = 2.07 mg
-
-
-
Dissolve in DMSO:
-
Transfer the weighed powder to a sterile amber or foil-wrapped microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 2.07 mg of powder to make a 10 mM solution, add 1 mL of DMSO.
-
-
Aid Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot for Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
-
Store Properly: Store the aliquots at -20°C or -80°C for long-term stability.[2]
Workflow for Preparing this compound Stock Solution
References
- 1. Protein disulfide isomerases: Redox connections in and out of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]
- 4. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
3-Methyltoxoflavin: A Potent Tool for Investigating Protein Disulfide Isomerase (PDI) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Disulfide Isomerase (PDI) is a crucial chaperone protein primarily located in the endoplasmic reticulum (ER), where it catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[1] This activity is essential for proper protein folding and maintaining cellular homeostasis.[1] Dysregulation of PDI activity has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and thrombotic disorders.[2][3] Consequently, PDI has emerged as a significant therapeutic target.[2] 3-Methyltoxoflavin is a potent and valuable tool compound for studying the multifaceted roles of PDI in health and disease.
Mechanism of Action
This compound acts as a potent inhibitor of PDI.[4] By interfering with the enzymatic activity of PDI, this compound disrupts the proper folding of proteins within the ER, leading to an accumulation of unfolded or misfolded proteins.[2] This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).[5] The UPR is initiated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. While initially a pro-survival response aimed at restoring ER homeostasis, prolonged ER stress and UPR activation can lead to apoptosis (programmed cell death).[5][6]
Applications in PDI Research
Due to its potent PDI inhibitory activity, this compound serves as an invaluable chemical probe for elucidating the diverse functions of PDI in various biological processes and disease models.
-
Cancer Biology: Cancer cells often exhibit heightened levels of PDI to cope with the increased demand for protein synthesis and to mitigate oxidative stress, making PDI a compelling target for anticancer therapies.[2] this compound can be employed to investigate the consequences of PDI inhibition in cancer cells, including the induction of ER stress, apoptosis, and sensitization to conventional chemotherapies.[2]
-
Thrombosis Research: PDI is known to play a critical role in thrombus formation.[7] The use of PDI inhibitors like this compound can help in dissecting the molecular mechanisms by which PDI contributes to platelet aggregation and fibrin generation, offering potential avenues for the development of novel antithrombotic agents.[7]
-
Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of many neurodegenerative disorders. PDI's role in protein folding suggests its involvement in these conditions.[3] this compound can be utilized in cellular and animal models of neurodegeneration to explore the therapeutic potential of PDI inhibition in preventing protein aggregation and neuronal cell death.
-
Virology: Some viruses rely on host cell machinery, including PDI, for the proper folding and assembly of viral proteins.[8] Research has shown that this compound exhibits antiviral activity against certain viruses, such as the Chikungunya virus, by inhibiting PDI.[9][10] This highlights its utility in studying the role of PDI in viral replication and as a potential starting point for the development of host-targeted antiviral therapies.[9][10]
Quantitative Data
The following table summarizes the key quantitative data for this compound as a PDI inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDI Inhibition) | 170 nM | in vitro enzymatic assay | [4] |
| EC50 (Antiviral Activity) | 200 nM (CHIKV) | Huh-7 cells | [9][10] |
| EC50 (Antiviral Activity) | 370 nM (Yellow Fever Virus) | Huh-7 cells | [8][9][10] |
| Selectivity Index (SI) (CHIKV) | 17 | Huh-7 cells | [9][10] |
| Selectivity Index (SI) (Yellow Fever Virus) | 3.2 | Huh-7 cells | [8][9][10] |
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound to study PDI function.
PDI Inhibition Assay (Insulin Turbidity Assay)
This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.[11]
Materials:
-
Recombinant human PDI
-
Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) (100 mM)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
EDTA (100 mM, pH 7.0)
-
This compound (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and insulin solution.
-
In a 96-well plate, add the reaction cocktail to each well.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add a solution of recombinant PDI to each well to initiate the reaction. A control without PDI should also be included.
-
Add DTT solution to each well to start the reduction of insulin.
-
Immediately begin monitoring the increase in turbidity by measuring the absorbance at 650 nm every 5 minutes for up to 60 minutes at 25°C.
-
The rate of increase in absorbance is proportional to the PDI activity.
-
Calculate the percent inhibition of PDI activity by this compound at each concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.[12]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[12]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration) value.
Western Blot Analysis of ER Stress Markers
This technique is used to detect and quantify the expression levels of key proteins involved in the UPR pathway.[13]
Materials:
-
Cells of interest
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., phospho-PERK, phospho-IRE1α, cleaved ATF6, CHOP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat them with this compound or a vehicle control for the desired time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities to determine the relative changes in protein expression.
Visualizations
Caption: Mechanism of this compound-induced apoptosis via PDI inhibition.
Caption: Workflow for characterizing this compound's effects.
References
- 1. Phosphorylation switches protein disulfide isomerase activity to maintain proteostasis and attenuate ER stress | The EMBO Journal [link.springer.com]
- 2. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of endoplasmic reticulum stress in drug‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDI is an essential redox-sensitive activator of PERK during the unfolded protein response (UPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protein Disulfide Isomerase Inhibitor this compound Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. A high-throughput turbidometric assay for screening inhibitors of protein disulfide isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Testing 3-Methyltoxoflavin Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the biological activity of 3-Methyltoxoflavin, a potent inhibitor of Protein Disulfide Isomerase (PDI). The following sections detail experimental procedures for evaluating its antiviral, cytotoxic, and mechanistic effects through various cell-based assays.
Overview of this compound Activity
This compound is a powerful inhibitor of Protein Disulfide Isomerase (PDI) with a reported IC50 of 170 nM.[1] Its inhibitory action on PDI, an enzyme crucial for proper protein folding in the endoplasmic reticulum, leads to a cascade of cellular responses.[2][3][4] Notably, this compound has demonstrated antiviral activity against Chikungunya virus (CHIKV) and Yellow Fever Virus (YFV).[5][6][7] Furthermore, it induces cytotoxic effects in various cancer cell lines, with a mechanism of cell death characterized by a combination of autophagy and ferroptosis, rather than traditional apoptosis or necrosis.[1] The compound is also known to trigger the Nrf2-mediated antioxidant response and the unfolded protein response (UPR) due to ER stress.[1]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound activity across different cell lines and viruses.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| Chikungunya virus (CHIKV) | Huh-7 | 0.19 (or 200 nM) | 17 | [5][6][7] |
| Yellow Fever Virus (YFV) | Huh-7 | 0.37 | 3.2 | [5][6] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
| Huh-7 | MTT | 3.2 | [1] |
| Vero 76 | Not specified | Toxic (SI < 1) | [5] |
| Glioblastoma cell lines | Not specified | Toxic | [1] |
| BT-474 | Antiproliferative | 0.9 | [1] |
Experimental Protocols
Antiviral Activity Assessment: Plaque Reduction Assay
This protocol is designed to determine the antiviral efficacy of this compound by quantifying the reduction in viral plaques.
Materials:
-
Host cells permissive to the virus of interest (e.g., Huh-7, Vero 76)
-
Complete growth medium
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x DMEM)[8][9]
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer overnight.[9][10]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[8][10]
-
Compound Treatment: Remove the viral inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay Application: Add the overlay medium to each well. The overlay restricts the spread of the virus to neighboring cells, leading to the formation of distinct plaques.[9][10][11]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Once plaques are visible, fix the cells with 10% formaldehyde for at least 30 minutes.[9] After fixation, remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. The EC50 value (the concentration that inhibits 50% of plaque formation) can be determined using a dose-response curve.
Experimental Workflow: Plaque Reduction Assay
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][6][12][13]
Materials:
-
Cell line of interest (e.g., Huh-7, HepG2)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1][14] A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value (the concentration that reduces cell viability by 50%) can be determined from the dose-response curve.
Mechanistic Assays
As this compound is known to induce autophagy, the following methods can be used to monitor this process.
A. LC3-II Turnover by Western Blot
This assay measures the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy.[15][16]
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., rapamycin) and a negative control (vehicle). To assess autophagic flux, include a condition with an autophagy inhibitor (e.g., chloroquine or bafilomycin A1) in the last few hours of treatment.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of an autophagy inhibitor indicates an induction of autophagy.
B. p62/SQSTM1 Degradation Assay
p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels can indicate an increase in autophagic flux.[15]
Procedure: Follow the same western blot procedure as for LC3-II turnover, but use a primary antibody against p62/SQSTM1. A decrease in p62 protein levels upon treatment with this compound would suggest an increase in autophagy.
C. LC3 Puncta Formation by Fluorescence Microscopy
This method visualizes the localization of LC3 to autophagosomes (puncta).[15]
Procedure:
-
Cell Transfection (Optional): Transfect cells with a plasmid expressing GFP-LC3 or RFP-LC3.
-
Cell Treatment: Seed the cells on coverslips and treat with this compound as described above.
-
Immunofluorescence (for endogenous LC3): Fix the cells, permeabilize, and stain with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Count the number of LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.
Given that this compound can induce ferroptosis, the following assays can be used to detect this form of cell death.[1]
A. Lipid Reactive Oxygen Species (ROS) Measurement
A key feature of ferroptosis is the accumulation of lipid ROS.[17]
Procedure:
-
Cell Treatment: Treat cells with this compound. Include a positive control for ferroptosis (e.g., erastin or RSL3) and an inhibitor of ferroptosis (e.g., ferrostatin-1) as a control.[17]
-
Staining: Stain the cells with a lipid peroxidation sensor dye such as C11-BODIPY 581/591.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the oxidized form of the dye indicates an increase in lipid ROS.
B. Glutathione (GSH) Depletion Assay
Ferroptosis is often associated with the depletion of intracellular glutathione.
Procedure:
-
Cell Treatment: Treat cells as described above.
-
GSH Measurement: Measure intracellular GSH levels using a commercially available GSH assay kit.
-
Analysis: A significant decrease in GSH levels in this compound-treated cells would be indicative of ferroptosis.
This compound induces the Nrf2 antioxidant response.[1] This can be measured using a reporter gene assay.
Procedure:
-
Cell Line: Use a cell line stably transfected with a reporter construct containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).[18]
-
Cell Treatment: Treat the cells with various concentrations of this compound.
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Analysis: An increase in reporter gene activity indicates the activation of the Nrf2/ARE pathway.
Inhibition of PDI by this compound is expected to induce ER stress and activate the UPR.[2]
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Marker Analysis: Analyze the activation of UPR markers by western blot. Key markers include:
-
Phosphorylation of PERK and eIF2α
-
Splicing of XBP1 mRNA (can be assessed by RT-PCR)
-
Cleavage of ATF6
-
Upregulation of chaperone proteins like BiP/GRP78 and CHOP
-
-
Analysis: An increase in the phosphorylation, splicing, cleavage, or expression of these markers is indicative of ER stress and UPR activation.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways affected by this compound.
PDI Inhibition and Downstream Effects
Nrf2 Activation Pathway
Autophagy and Ferroptosis Induction
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Protein Disulfide Isomerase Superfamily in Disease and the Regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]
- 5. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophagy Detection | LC3 Conversion Assay [promega.com]
- 17. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 3-Methyltoxoflavin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyltoxoflavin is a potent small molecule inhibitor of Protein Disulfide Isomerase (PDI), a critical enzyme involved in protein folding and maturation within the endoplasmic reticulum.[1] With a half-maximal inhibitory concentration (IC50) of 170 nM for PDI, this compound has emerged as a valuable tool for studying cellular processes regulated by PDI and as a potential therapeutic agent.[1] Notably, it has demonstrated significant antiviral activity against Chikungunya Virus (CHIKV) and Yellow Fever Virus (YFV).[2][3] Mechanistically, inhibition of PDI by this compound induces the Nrf2-mediated antioxidant response, endoplasmic reticulum (ER) stress, and autophagy.[1]
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify novel PDI inhibitors and antiviral compounds. Detailed protocols for key experiments are provided to facilitate the implementation of these assays in a research or drug discovery setting.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Activity of this compound
| Target/Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Protein Disulfide Isomerase (PDI) | Enzymatic Assay | - | 0.170 | [1] |
| Chikungunya Virus (CHIKV) | Replicon Assay | BHK-21 | 0.2 ± 0.04 | [2] |
| Chikungunya Virus (CHIKV) | Plaque Assay | Huh-7 | 0.19 | [2] |
| Yellow Fever Virus (YFV) | Cytopathic Effect | Huh-7 | 0.37 | [2][3] |
Table 2: In Vitro Cytotoxicity and Selectivity of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Virus | Reference |
| BHK-21 | 6.2 ± 5.5 | 30.8 | CHIKV | [2] |
| Huh-7 | >10 | 17 | CHIKV | [2] |
| Vero 76 | Toxic | 0 | CHIKV | [2] |
| Huh-7 | >1.2 | 3.2 | YFV | [2][3] |
Table 3: In Vitro ADME Properties of this compound
| Property | Value | Reference |
| Solubility | > 200 µM | [2][3] |
| Metabolic Stability (Human & Mouse Liver Microsomes) | t1/2 > 186.4 min | [2][3] |
| Caco-2 Permeability | High | [2][3] |
Signaling Pathway
The proposed signaling pathway initiated by this compound is depicted below. Inhibition of PDI leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) or ER stress. This, in turn, activates the Nrf2 antioxidant response and induces autophagy as cellular coping mechanisms.
Caption: Signaling pathway of this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for high-throughput screening assays relevant to this compound.
PDI Inhibition HTS Workflow:
Caption: Workflow for a PDI inhibition HTS assay.
Antiviral HTS Workflow (Plaque Reduction Assay):
Caption: Workflow for a viral plaque reduction HTS assay.
Experimental Protocols
Protocol 1: High-Throughput Turbidometric Assay for PDI Inhibitors
This protocol is adapted from a method for screening PDI inhibitors based on the reduction of insulin.
Materials:
-
Human PDI enzyme
-
Insulin from bovine pancreas
-
Dithiothreitol (DTT)
-
This compound (positive control)
-
Test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
384-well clear bottom plates
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Enzyme Preparation: Dilute human PDI enzyme to the desired concentration in assay buffer.
-
Compound Plating: Dispense test compounds and this compound (as a positive control) into the wells of a 384-well plate. Include wells with DMSO as a negative control.
-
Enzyme Addition: Add the diluted PDI enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a substrate solution containing insulin and DTT in assay buffer. Add this solution to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the absorbance at 650 nm every minute for 30-60 minutes to monitor the increase in turbidity due to insulin precipitation.
-
Data Analysis: Calculate the rate of insulin reduction for each well. Determine the percent inhibition for each test compound relative to the DMSO control. Plot the percent inhibition against compound concentration to determine the IC50 value for active compounds.
Protocol 2: Chikungunya Virus (CHIKV) Plaque Reduction Assay
This protocol is a standard method for quantifying infectious virus and evaluating the efficacy of antiviral compounds.
Materials:
-
Huh-7 or other susceptible cell line
-
Chikungunya virus (CHIKV) stock of known titer
-
This compound (positive control)
-
Test compounds
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Semi-solid overlay (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that will form a confluent monolayer overnight.
-
Compound Treatment: The next day, remove the culture medium and add fresh medium containing serial dilutions of the test compounds or this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Viral Infection: Infect the cells with CHIKV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay Application: Remove the inoculum and overlay the cell monolayer with the semi-solid overlay medium containing the respective compound concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Aspirate the overlay and fix the cells with 4% paraformaldehyde. Stain the cells with crystal violet solution and then wash with water.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Nrf2 Activation Assay
This protocol describes a cell-based reporter assay to measure the activation of the Nrf2 pathway.
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) promoter.
-
This compound (positive control for Nrf2 activation)
-
Test compounds
-
Cell culture medium
-
Luciferase assay reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-reporter cell line in white, opaque plates.
-
Compound Treatment: Add serial dilutions of test compounds and this compound to the wells. Include a DMSO control.
-
Incubation: Incubate the plates for 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability if necessary (determined in a parallel assay). Calculate the fold induction of reporter gene expression for each compound concentration relative to the DMSO control. Determine the EC50 for Nrf2 activation for active compounds.
Conclusion
This compound serves as a potent and versatile tool for high-throughput screening campaigns. The provided protocols and data offer a solid foundation for researchers to investigate PDI inhibition, discover novel antiviral agents, and elucidate the intricate cellular pathways modulated by this compound. The detailed methodologies and clear data presentation are intended to accelerate research and development efforts in these critical areas.
References
Application Notes and Protocols: Measuring 3-Methyltoxoflavin Efficacy in Viral Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral replicon systems are powerful tools in antiviral drug discovery, offering a safe and efficient method for screening and characterizing inhibitors of viral replication.[1][2] These systems are self-replicating subgenomic viral RNAs that contain the viral replication machinery but lack the genes encoding structural proteins, rendering them incapable of producing infectious virus particles.[1][2] This feature significantly reduces the biosafety requirements for handling otherwise hazardous viruses, such as those requiring Biosafety Level 3 (BSL-3) containment.[3][4][5] By engineering these replicons to express reporter genes like luciferase, viral replication can be quantified rapidly and with high sensitivity, making them ideal for high-throughput screening (HTS) of compound libraries.[3][6][7]
3-Methyltoxoflavin has been identified as a potent inhibitor of Chikungunya virus (CHIKV) and Yellow Fever virus (YFV), both significant human pathogens.[1][3] This compound acts as an inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for the proper folding and disulfide bond formation of viral envelope glycoproteins within the host's endoplasmic reticulum (ER).[1][8] Inhibition of PDI is thought to disrupt viral assembly and egress, leading to a reduction in viral replication. This application note provides detailed protocols for measuring the efficacy of this compound using luciferase-based viral replicon systems and summarizes the available quantitative data.
Quantitative Data Summary
The antiviral activity of this compound has been quantified in cell-based assays using viral replicon systems. The key parameters are the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Virus | Replicon System | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Chikungunya Virus (CHIKV) | BHK-21-GLuc-nSP-CHIKV-99659 | BHK-21 | 0.2 ± 0.04 | 6.2 ± 5.5 | 31 | [1] |
| This compound | Chikungunya Virus (CHIKV) | Plaque Assay | Huh-7 | 0.19 | >3.2 (approx. 3.23) | 17 | [1] |
| This compound | Yellow Fever Virus (YFV) | Cytopathic Effect/Toxicity | Huh-7 | 0.37 | 1.2 | 3.2 | [1] |
Experimental Protocols
Protocol 1: General Luciferase-Based Viral Replicon Assay for Antiviral Screening
This protocol provides a general framework for assessing the antiviral activity of this compound in a 96-well format using a luciferase-based viral replicon system. This can be adapted for specific viral replicons (e.g., CHIKV, YFV).
Materials:
-
Stable cell line harboring a luciferase-expressing viral replicon (e.g., BHK-21-CHIKV-Luc)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System, Bright-Glo™ Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the replicon-harboring cells in a complete culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. It is recommended to perform a 3-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM down to 0.05 µM).
-
Include a "no drug" control (medium with the same concentration of DMSO as the highest drug concentration) and a "cell control" (medium only, no cells).
-
Carefully remove the medium from the seeded cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent and the 96-well plate to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20-50 µL of cell lysis buffer (provided with the luciferase assay kit) to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Add 50-100 µL of the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no drug" control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations on the same cell line to determine the CC50 value.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
-
Protocol 2: Chikungunya Virus (CHIKV) Replicon Particle (VRP) Neutralization Assay
This protocol utilizes single-cycle infectious VRPs expressing Gaussia luciferase to quantify the inhibitory effect of this compound. Gaussia luciferase is secreted into the supernatant, allowing for repeated measurements without cell lysis.[5][6]
Materials:
-
CHIKV VRPs expressing Gaussia luciferase
-
BHK-21 cells
-
Complete cell culture medium
-
This compound
-
Gaussia luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed BHK-21 cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
-
Compound and VRP Incubation:
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the CHIKV VRPs with the diluted compound for 1 hour at 37°C.
-
Remove the medium from the seeded cells and add the VRP-compound mixture.
-
-
Infection and Measurement:
-
Incubate the plate at 37°C for 6-24 hours.
-
At the desired time point, carefully collect a small aliquot (e.g., 20 µL) of the cell culture supernatant.
-
Add the supernatant to a new white, opaque 96-well plate.
-
Add the Gaussia luciferase substrate and immediately measure the luminescence.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the EC50, CC50, and SI values.
-
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound
This compound is a known inhibitor of protein disulfide isomerase (PDI).[1] PDI is a chaperone protein located in the endoplasmic reticulum (ER) that catalyzes the formation and isomerization of disulfide bonds in newly synthesized proteins. Many viral envelope proteins are heavily glycosylated and require proper disulfide bond formation for their correct folding, assembly, and function. By inhibiting PDI, this compound is hypothesized to disrupt the proper folding of viral glycoproteins, leading to their misfolding and accumulation in the ER. This accumulation of misfolded proteins induces ER stress and triggers the Unfolded Protein Response (UPR). The UPR, in turn, can activate downstream pathways, including autophagy, which may have complex and sometimes contradictory roles in viral replication.
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Workflow for Antiviral Screening
The following diagram illustrates the general workflow for screening antiviral compounds like this compound using a luciferase-based replicon assay.
Caption: Workflow for luciferase-based antiviral replicon assay.
Conclusion
Viral replicon systems provide a robust and adaptable platform for the evaluation of antiviral compounds. This compound has demonstrated promising activity against CHIKV and YFV, likely through the inhibition of PDI and subsequent disruption of viral glycoprotein folding. The protocols and data presented in this application note offer a comprehensive guide for researchers to further investigate the therapeutic potential of this compound and other PDI inhibitors against a range of viral pathogens. The use of luciferase-based replicon assays, as detailed here, will facilitate high-throughput screening efforts and accelerate the discovery of novel antiviral agents.
References
- 1. Documents download module [ec.europa.eu]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein Disulfide Isomerase Inhibitor this compound Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Virus replicon particle based Chikungunya virus neutralization assay using Gaussia luciferase as readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Analytical methods for quantifying 3-Methyltoxoflavin in samples
Abstract
This application note details analytical methods for the quantitative determination of 3-Methyltoxoflavin, a potent inhibitor of Protein Disulfide Isomerase (PDI), in various sample matrices.[1] Given the therapeutic potential of PDI inhibitors in conditions such as glioblastoma and viral infections, robust analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control.[1][2][3] This document provides protocols for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and data analysis.
Introduction
This compound is an alloxazine derivative that has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI) with an IC50 of 170 nM.[1] PDI is a crucial enzyme in the endoplasmic reticulum responsible for catalyzing the formation and isomerization of disulfide bonds in proteins. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and viral infections. The ability to accurately quantify this compound in biological and pharmaceutical samples is essential for advancing its development as a potential therapeutic agent. This document outlines two sensitive and specific methods for this purpose.
Analytical Methods
Two primary methods are presented for the quantification of this compound: HPLC with fluorescence detection, leveraging the native fluorescence of the alloxazine core, and LC-MS/MS for enhanced specificity and sensitivity.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is based on the analytical principles used for other fluorescent alloxazine compounds.[4]
Principle: this compound, being an isoalloxazine derivative, is expected to possess native fluorescence. This method separates this compound from other matrix components using reverse-phase HPLC, followed by its detection and quantification using a fluorescence detector.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
Experimental Protocol:
-
Sample Preparation (for Biological Matrices):
-
To 100 µL of plasma or tissue homogenate, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., another flavin analog not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30 °C.
-
Fluorescence Detection: Excitation at ~380 nm and Emission at ~440 nm (wavelengths should be optimized based on the specific fluorescence spectrum of this compound).[4]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the appropriate matrix.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, an LC-MS/MS method is recommended. This is particularly useful for complex biological matrices.
Principle: This method utilizes the high separation efficiency of UPLC/HPLC coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Experimental Protocol:
-
Sample Preparation: Follow the same protein precipitation protocol as for the HPLC-FLD method.
-
LC-MS/MS Conditions:
-
Column: A suitable C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions: These would need to be determined by infusing a standard solution of this compound. A hypothetical precursor ion ([M+H]+) and product ions would be monitored.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods. These values are representative for the analysis of small molecules with similar structures and should be validated for this compound specifically.
| Parameter | HPLC-FLD (Projected) | LC-MS/MS (Projected) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL | 0.2 - 1 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Protein Disulfide Isomerase Inhibitor this compound Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of alloxan by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-Methyltoxoflavin solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyltoxoflavin. The information is designed to address common solubility challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What are the recommended solvents and concentrations?
A1: this compound can be challenging to dissolve. The choice of solvent is critical. For in vitro stock solutions, Dimethyl Sulfoxide (DMSO) is the most common solvent. A stock solution of up to 50 mg/mL in newly opened, high-purity DMSO can be prepared, though this often requires sonication and warming to 60°C.[1] For in vivo studies, multi-component solvent systems are necessary to achieve a clear and stable solution.
Q2: My this compound is not fully dissolving in DMSO, even with heating. What could be the problem?
A2: Several factors could be contributing to this issue:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1] Always use newly opened, anhydrous, high-purity DMSO for preparing your stock solution.
-
Insufficient Sonication/Heating: Gentle warming (up to 60°C) and sonication are often required to fully dissolve the compound.[1] Ensure you are applying these techniques adequately until the solution is clear.
-
Compound Purity: Impurities in the this compound powder can affect its solubility. If possible, verify the purity of your compound.
Q3: I have prepared a high-concentration stock in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." A high-concentration DMSO stock can cause the compound to crash out of solution when introduced to an aqueous environment. To mitigate this:
-
Lower the Stock Concentration: Prepare a more dilute DMSO stock solution before further dilution into your aqueous medium.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform an intermediate dilution in a solvent system that is more compatible with both DMSO and the aqueous medium.
-
For in vivo preparations, use a co-solvent system: As detailed in the protocols below, using co-solvents like PEG300, Tween-80, or SBE-β-CD can help maintain solubility in aqueous environments.[1]
Q4: I am preparing this compound for an in vivo study and need a clear solution. What are the recommended formulations?
A4: For in vivo applications, several multi-component solvent systems have been successfully used to prepare clear solutions of this compound. The table below summarizes some of these formulations. It is crucial to add and mix each solvent in the specified order.
Quantitative Solubility Data
| Solvent System | Achievable Concentration | Molar Concentration | Notes |
| DMSO | 50 mg/mL | 241.32 mM | Requires sonication and warming to 60°C. Use newly opened DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | 24.13 mM | Requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | 24.13 mM | Requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 12.07 mM | Results in a clear solution.[1] |
| Phosphate Buffer (pH 7.4) | > 200 µM | > 0.2 mM | Demonstrates good aqueous solubility at physiological pH.[2] |
Experimental Protocols
Protocol 1: High-Concentration Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 50 mg/mL.
-
Vortex the solution briefly.
-
Place the tube in a sonicator bath and sonicate until the solution is clear.
-
If necessary, warm the solution to 60°C in a water bath or heating block, with intermittent vortexing, to aid dissolution.[1]
-
Once fully dissolved, store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use (Example: PEG300/Tween-80)
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. The final concentration will be 5 mg/mL.[1]
-
If any precipitation or phase separation occurs, sonicate the solution until it becomes clear.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a PDI inhibitor.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing 3-Methyltoxoflavin Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Methyltoxoflavin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Protein Disulfide Isomerase (PDI), with an IC50 of approximately 170 nM.[1] PDI is an enzyme crucial for proper protein folding within the endoplasmic reticulum (ER). By inhibiting PDI, this compound disrupts protein folding, leading to ER stress, induction of the Nrf2-mediated antioxidant response, and autophagy.[1]
Q2: In which solvent should I dissolve and store this compound?
A2: this compound is soluble in DMSO up to 50 mg/mL (241.32 mM).[1] For long-term storage, the solid compound should be kept at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to two years.[1] It is recommended to use fresh, anhydrous DMSO as moisture can affect solubility.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a broad dose-response curve is recommended. For initial experiments, a range from 0.1 µM to 100 µM can be effective. For example, the EC50 against Chikungunya virus in Huh-7 cells was found to be 200 nM, while the CC50 in BHK-21 cells was 6.2 µM and 11.0 µM in HepG2 cells.[2]
Q4: How does this compound induce cell death?
A4: Interestingly, cell death induced by this compound is not primarily through apoptosis or necrosis. Instead, it is a combination of autophagy and ferroptosis.[1] This is an important consideration when choosing an appropriate cell death detection assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | 1. Insufficient Concentration: The concentration range of this compound may be too low for the specific cell line being tested. 2. Short Incubation Time: The duration of treatment may not be long enough to induce a cytotoxic effect. 3. Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to PDI inhibitors. Overexpression of PDI family members like PDIA4 and PDIA6 has been linked to chemoresistance.[3] 4. Compound Degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Broaden Concentration Range: Test a wider and higher range of concentrations (e.g., up to 100 µM). 2. Extend Incubation Time: Increase the treatment duration to 48 or 72 hours. 3. Assess PDI Expression: If possible, check the expression levels of PDI family proteins in your cell line. Consider using a different cell line known to be sensitive. 4. Use Fresh Compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High background or inconsistent results | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing non-specific cytotoxicity. 2. Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and inconsistent results. 4. Assay Interference: this compound, being a yellow compound, may interfere with colorimetric assays like MTT at high concentrations. | 1. Control Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. Include a vehicle-only control. 2. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 3. Avoid Edge Wells: Do not use the outer wells of the assay plate for experimental samples. Instead, fill them with sterile PBS or media. 4. Use Appropriate Controls: Include a "compound only" control (no cells) to check for direct absorbance of this compound at the assay wavelength. Consider using a viability assay that is less susceptible to colorimetric interference, such as an ATP-based assay. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | 1. Different Mechanisms of Cell Death: MTT assays measure metabolic activity, which can be affected without immediate cell death, while LDH assays measure membrane integrity, which is compromised in late-stage apoptosis or necrosis.[4] this compound induces autophagy and ferroptosis, which may not be fully captured by all assays. 2. Inhibition of Assay Enzymes: The test compound could directly inhibit the enzymes used in the assay (e.g., LDH). | 1. Use Multiple Assays: It is advisable to use more than one type of cytotoxicity assay to get a comprehensive understanding of the cellular response. An apoptosis assay measuring caspase activity could also be informative. 2. Run an Enzyme Inhibition Control: Test whether this compound inhibits LDH activity in a cell-free system. |
Data Presentation
Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 / CC50 / EC50 (µM) | Reference |
| U87MG | Glioblastoma | MTT | 12 | Not specified, used up to 100 µM | [1] |
| Colon Cancer Cells | Colon Cancer | MTT | Not specified | Not specified, used in combination | [1] |
| BHK-21 | N/A (Kidney) | Not specified | Not specified | CC50: 6.2 | [2] |
| Huh-7 | Hepatocellular Carcinoma | Plaque Assay | Not specified | EC50: 0.19 | [2] |
| Vero 76 | N/A (Kidney) | Plaque Assay | Not specified | Toxic (SI < 1) | [2] |
| HepG2 | Hepatocellular Carcinoma | MTT | Not specified | CC50: 11.0 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Vehicle control
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's manual (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
Visualizations
Caption: Experimental workflow for cytotoxicity assays.
Caption: Nrf2 signaling pathway activation by this compound.
Caption: ER stress (UPR) induction via PDI inhibition.
Caption: Autophagy induction pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein disulfide isomerases PDIA4 and PDIA6 mediate resistance to cisplatin-induced cell death in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Preventing degradation of 3-Methyltoxoflavin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methyltoxoflavin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical properties of the closely related flavin and toxoflavin families of compounds, the primary factors leading to the degradation of this compound in solution are exposure to light (photodegradation), suboptimal pH, elevated temperatures, and the presence of oxidizing agents. Photodegradation is a significant concern, particularly under UV or blue light. The stability of this compound is also pH-dependent, with increased degradation often observed in alkaline conditions.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years.[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the same day of use.[1] If precipitation occurs upon thawing or dilution, gentle warming and/or sonication can be used to redissolve the compound.[1]
Q3: My this compound solution has changed color. What could be the cause?
A3: A color change in your this compound solution, which is typically light yellow to yellow, can be an indicator of degradation.[1] This is often due to photodegradation, where exposure to light initiates chemical reactions that alter the molecular structure of the compound. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I prepare aqueous working solutions of this compound? What should I consider?
A4: Yes, aqueous working solutions can be prepared. This compound has shown good solubility in aqueous buffers at various pH levels, including pH 1.2, 6.8, and 7.4 (greater than 200 μM).[2] However, the stability in aqueous solutions can be influenced by pH. For flavin compounds in general, degradation is often accelerated at alkaline pH. It is advisable to prepare fresh aqueous solutions and use them promptly.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most reliable way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection. An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound for each experiment. Ensure stock solutions have been stored correctly at -20°C or -80°C and are within the recommended shelf life.[1] Protect all solutions from light during preparation and use. |
| Precipitation observed in the solution. | Poor solubility in the chosen solvent or buffer, or precipitation upon cooling. | Use recommended solvents like DMSO for stock solutions.[1] For aqueous solutions, ensure the concentration is within the solubility limits. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1] Consider the use of co-solvents if high aqueous concentrations are required. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation between experiments. | Standardize the preparation and handling of this compound solutions. Always protect solutions from light and prepare them fresh. Use a validated analytical method (e.g., HPLC) to confirm the concentration of your working solutions before use. |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | This indicates that your this compound has degraded. Review your solution preparation and storage procedures. Ensure protection from light, appropriate pH, and temperature control. The new peaks likely correspond to degradation products such as lumichrome or lumiflavin analogs, which are common for flavin compounds. |
Quantitative Data on Flavin Stability (Illustrative)
| Condition | Flavin Compound | Parameter | Value | Reference |
| Photodegradation | Riboflavin (in aqueous solution, pH 8) | Quantum Yield of Photodegradation (at 428 nm) | ~7.8 x 10⁻³ | Based on general flavin literature |
| Photodegradation | Flavin Mononucleotide (FMN) (in aqueous solution, pH 8) | Quantum Yield of Photodegradation (at 428 nm) | ~4.6 x 10⁻³ | Based on general flavin literature |
| Photodegradation | Flavin Adenine Dinucleotide (FAD) (in aqueous solution, pH 8) | Quantum Yield of Photodegradation (at 428 nm) | ~3.7 x 10⁻⁴ | Based on general flavin literature |
| pH Stability | General Flavins | General Trend | Increased degradation at alkaline pH | Based on general flavin literature |
| Thermal Stability | This compound (Powder) | Shelf Life at -20°C | 3 years | [1] |
| Solution Stability | This compound (in solvent) | Shelf Life at -20°C | 1 year | [1] |
| Solution Stability | This compound (in solvent) | Shelf Life at -80°C | 2 years | [1] |
Note: The quantum yields of photodegradation are a measure of the efficiency of a photochemical process. A lower value indicates greater stability. This data should be used as a general guideline, and specific stability studies for this compound are recommended.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of water:acetonitrile to a final concentration of 100 µM. Incubate at 60°C for 24 hours in the dark.
-
Photodegradation: Prepare a 100 µM solution in a 50:50 mixture of water:acetonitrile. Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using the mass spectrometry data.
-
Determine the degradation kinetics (e.g., zero-order, first-order) for each condition.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting flowchart for experiments involving this compound.
Caption: General workflow for a stability study of this compound.
References
Off-target effects of 3-Methyltoxoflavin in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-Methyltoxoflavin in cellular models, with a focus on addressing potential off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and most well-characterized molecular target of this compound is Protein Disulfide Isomerase (PDI), a chaperone protein crucial for proper protein folding in the endoplasmic reticulum. This compound is a potent inhibitor of PDI with a reported IC50 of approximately 170 nM.[1]
Q2: What are the major documented off-target effects of this compound in cellular models?
A2: Beyond its potent inhibition of PDI, this compound has been observed to induce several significant off-target effects, including:
-
Induction of the Nrf2 antioxidant response: This compound can upregulate the transcription and protein expression of heme oxygenase 1 (HO-1) and SLC7A11.[1]
-
ER Stress Response: As a consequence of PDI inhibition and disruption of protein folding, this compound can trigger the unfolded protein response (UPR) or ER stress.
-
Autophagy and Ferroptosis: Cell death induced by this compound is often not through classical apoptosis or necrosis but rather a combination of autophagy and ferroptosis.[1]
-
Redox Cycling: this compound belongs to the toxoflavin class of compounds which are known for their redox cycling properties. This can lead to the generation of reactive oxygen species (ROS) and may interfere with enzymatic assays, particularly those involving cysteine or GSH-dependent enzymes.[2]
Q3: In which cell lines has this compound demonstrated cytotoxicity?
A3: this compound has been shown to be cytotoxic in a variety of cell lines. Notably, it is toxic to a panel of human glioblastoma cell lines.[1] It has also shown cytotoxicity in Vero 76 cells, Huh-7 cells, and HepG2 hepatocellular carcinoma cells.[2] The degree of cytotoxicity can be cell-type dependent.[2]
Q4: What is the antiviral spectrum of this compound?
A4: this compound has demonstrated antiviral activity against Chikungunya virus (CHIKV) and Yellow Fever virus (YFV).[2][3] However, it did not show broad-spectrum activity against a larger panel of viruses, suggesting it is not a promiscuous viral inhibitor.[2]
Troubleshooting Guide
Issue 1: High variability or unexpected results in enzymatic assays.
-
Possible Cause: Redox cycling of this compound may be interfering with your assay. This is particularly relevant for assays that rely on redox-sensitive reagents or involve enzymes with critical cysteine residues.[2]
-
Troubleshooting Steps:
-
Include a counterscreen: Test this compound in your assay system without the target enzyme to determine if it directly reacts with your detection reagents.
-
Use alternative validation methods: Confirm target engagement using methods less susceptible to redox interference, such as the Cellular Thermal Shift Assay (CETSA).[2]
-
Consider deazaflavin analogs: If redox cycling is a persistent issue, consider using deazaflavin analogs which lack this liability.[2]
-
Issue 2: Observed cell death mechanism does not appear to be apoptosis.
-
Possible Cause: this compound is known to induce a mixed cell death phenotype characterized by autophagy and ferroptosis, rather than classical apoptosis.[1]
-
Troubleshooting Steps:
-
Assess markers of autophagy: Monitor the formation of autophagosomes (e.g., via LC3-II conversion) or use autophagy inhibitors (e.g., 3-methyladenine) to see if they rescue cell viability.
-
Investigate ferroptosis: Measure lipid peroxidation and intracellular iron levels. Test the effect of ferroptosis inhibitors, such as ferrostatin-1, on this compound-induced cell death.
-
Co-treatment with inhibitors: To dissect the cell death pathway, consider co-incubating cells with inhibitors of apoptosis (e.g., Z-VAD-FMK), necroptosis (e.g., Necrostatin-1), and autophagy.[1]
-
Issue 3: Discrepancy in cytotoxicity (CC50) or efficacy (EC50) values across different cell lines.
-
Possible Cause: The cellular response to this compound can be highly cell-type dependent.[2] This can be due to differences in metabolic pathways, expression levels of PDI and other potential targets, or antioxidant capacity.
-
Troubleshooting Steps:
-
Characterize your cell line: Be aware of the specific characteristics of the cell lines you are using.
-
Empirical determination: Always determine the CC50 and EC50 values empirically for each new cell line being tested.
-
Use human cell lines for antiviral screening: For assessing antiviral activity, it is recommended to use human cell lines, as results from non-human cell lines (like Vero) may not be representative.[2]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Virus | Cell Line | Reference |
| IC50 | 170 nM | PDI | - | [1] |
| EC50 | 0.19 µM | Chikungunya Virus (CHIKV) | Huh-7 | [2] |
| EC50 | 0.2 ± 0.04 µM | CHIKV Replicon | BHK-21-Gluc-nSP-CHIKV-99659 | [2] |
| EC50 | 0.37 µM | Yellow Fever Virus (YFV) | - | [2] |
| CC50 | 6.2 ± 5.5 µM | - | BHK-21-Gluc-nSP-CHIKV-99659 | [2] |
| Selectivity Index (SI) | 17 | CHIKV | Huh-7 | [2] |
| Selectivity Index (SI) | 30.8 | CHIKV Replicon | BHK-21-Gluc-nSP-CHIKV-99659 | [2] |
| Selectivity Index (SI) | 3.2 | YFV | - | [2] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using appropriate software.
-
2. PDI Inhibition Assay (Insulin Turbidity Assay)
This is a common method to assess the reductase activity of PDI, which is inhibited by this compound.
-
Materials:
-
Recombinant human PDI
-
Insulin solution
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
This compound
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, insulin, and various concentrations of this compound or vehicle control.
-
Add recombinant PDI to the mixture.
-
Initiate the reaction by adding DTT. PDI will reduce the disulfide bonds in insulin, causing it to precipitate.
-
Monitor the increase in absorbance (turbidity) over time at 650 nm.
-
The rate of insulin reduction is proportional to the PDI activity.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control to determine the IC50.
-
Visualizations
References
Troubleshooting 3-Methyltoxoflavin experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with 3-Methyltoxoflavin.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). To aid dissolution, gentle warming and sonication can be applied. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I'm observing precipitation of this compound when diluting my DMSO stock in aqueous media. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, consider the following:
-
Serial Dilutions: Perform a stepwise serial dilution of your DMSO stock into your final assay medium rather than a single large dilution.
-
Co-solvents: For more challenging dilutions, co-solvents can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Final Concentration: Ensure your final experimental concentration does not exceed the aqueous solubility of this compound.
Experimental Design and Execution
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a known inhibitor of Protein Disulfide Isomerase (PDI). PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum. By inhibiting PDI, this compound disrupts protein folding, leading to cellular stress and, ultimately, cell death in susceptible cells. This mechanism is the basis for its investigation in cancer and virology research.
Q4: I am seeing high variability between replicates in my cell viability (e.g., MTT) assays. What could be the cause?
A4: High variability in cell-based assays can stem from several factors:
-
Compound Precipitation: As mentioned in Q2, ensure the compound is fully dissolved in your final working solution. Visually inspect your plates for any signs of precipitation.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cell suspension is homogenous and that cells are evenly distributed across the plate.
-
Assay Interference: this compound is a redox-cycling compound. This property can lead to interference with viability assays that rely on cellular reductants (like MTT, MTS, XTT, and resazurin). The compound can directly reduce the assay reagent, leading to a false signal. It is crucial to include a "compound-only" control (this compound in media without cells) to assess for direct reagent reduction.
-
Inconsistent Incubation Times: Ensure that the incubation time with this compound and the subsequent incubation with the viability reagent are consistent across all experiments.
Q5: My results with this compound are not consistent with previously published data. What should I check?
A5: Reproducibility issues can be challenging. Here are some key parameters to verify:
-
Cell Line Authenticity and Health: Confirm the identity of your cell line and test for mycoplasma contamination. Ensure you are using cells at a low passage number and that they are in the logarithmic growth phase.
-
Compound Integrity: If you have been using the same stock solution for an extended period or it has undergone multiple freeze-thaw cycles, its potency may be compromised. It is advisable to use a fresh aliquot or prepare a new stock solution.
-
Assay-Specific Parameters: Carefully review and compare your protocol with the published methodology, paying close attention to cell seeding density, compound concentration range, incubation times, and the specific viability assay used.
Data Interpretation
Q6: How does the redox-cycling nature of this compound affect data interpretation in cytotoxicity assays?
A6: The redox-cycling activity of this compound can lead to an overestimation of cell viability in assays like MTT. This is because the compound can chemically reduce the tetrazolium salt to formazan, a reaction that is typically indicative of metabolic activity in viable cells. This can mask the true cytotoxic effect of the compound. To account for this, always include a cell-free control with the compound at all tested concentrations. The absorbance from these wells should be subtracted from the corresponding wells with cells. If significant interference is observed, consider using an alternative viability assay that is less susceptible to redox interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protease-based viability assay.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Primary Solvent | DMSO |
| Stock Solution Storage | -20°C or -80°C in aliquots |
| Final DMSO Concentration | Keep below 0.5% in cell culture |
| Aqueous Solubility | Low; precipitation may occur |
Table 2: Reported IC₅₀/EC₅₀/CC₅₀ Values of this compound in Various Applications
| Application | Cell Line | Assay | Value | Citation |
| PDI Inhibition | - | Enzymatic Assay | 170 nM | [1] |
| Antiviral (CHIKV) | Huh-7 | Cell-based Assay | EC₅₀: 200 nM | [2] |
| Antiviral (CHIKV) | Huh-7 | Cytotoxicity Assay | CC₅₀: 3.2 µM | [2] |
| Antiviral (Yellow Fever) | Huh-7 | Cell-based Assay | EC₅₀: 370 nM | [2] |
| Glioblastoma | Human Glioblastoma Panel | Cytotoxicity Assay | Toxic | [1] |
Note: IC₅₀, EC₅₀, and CC₅₀ values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the cells. Include wells with vehicle control (medium with the same DMSO concentration) and a "compound-only" control (medium with this compound but no cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "compound-only" wells from the corresponding treated wells before calculating cell viability relative to the vehicle control.
Protocol 2: In Vitro PDI Inhibition Assay (Insulin Aggregation)
This protocol is adapted from standard insulin aggregation assays used for PDI inhibitors.
-
Reagent Preparation:
-
PDI Solution: Prepare a working solution of purified human PDI in assay buffer.
-
Insulin Solution: Prepare a fresh solution of insulin in the assay buffer.
-
DTT Solution: Prepare a solution of dithiothreitol (DTT) in the assay buffer.
-
This compound: Prepare a serial dilution of this compound in the assay buffer from a DMSO stock. Include a vehicle control.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the PDI solution.
-
Add the different concentrations of this compound or vehicle control.
-
Add the insulin solution.
-
-
Reaction Initiation: Start the reaction by adding the DTT solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 650 nm every minute for 30-60 minutes at room temperature. The increase in absorbance is due to the aggregation of the reduced insulin B-chain.
-
Data Analysis: Calculate the rate of insulin aggregation for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound as a PDI inhibitor.
Caption: Troubleshooting workflow for experimental variability.
Caption: Potential interference of this compound in MTT assays.
References
Best practices for storing 3-Methyltoxoflavin powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 3-Methyltoxoflavin powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter durations, it can be stored at 4°C for up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is highly soluble in DMSO, up to 50 mg/mL.[1] For in vivo experiments, co-solvent systems are often required. Common formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1] It also demonstrates good solubility in aqueous buffers at various pH levels.[2][3]
Q4: Is this compound sensitive to light?
Yes, as a flavin compound, this compound is expected to be sensitive to light. Flavins can undergo photodegradation when exposed to light, leading to the formation of degradation products such as lumichrome and lumiflavin.[1][2][4][5] Therefore, it is crucial to protect both the powder and solutions from light by using amber vials or by wrapping containers in foil.
Q5: How does this compound exert its biological effects?
This compound is a potent inhibitor of Protein Disulfide Isomerase (PDI).[1] Its mechanism of action also involves the induction of the Nrf2 antioxidant response, the endoplasmic reticulum (ER) stress response, and autophagy.[1]
Troubleshooting Guides
Issue 1: Precipitation observed in the this compound solution.
-
Possible Cause 1: Exceeded solubility limit.
-
Solution: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent system. If precipitation occurs during the preparation of aqueous solutions from a DMSO stock, consider further diluting the stock solution in DMSO before adding it to the aqueous medium. Most cell cultures can tolerate a final DMSO concentration of up to 0.1%.
-
-
Possible Cause 2: Incomplete dissolution.
-
Solution: Gentle warming and/or sonication can aid in the complete dissolution of this compound, especially when preparing concentrated stock solutions in DMSO.[1]
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Allow frozen aliquots to warm to room temperature before opening to minimize condensation. When preparing working solutions, ensure all components are at the recommended temperature.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Degradation can be caused by improper storage, repeated freeze-thaw cycles, or exposure to light. Always store stock solutions in single-use aliquots at the recommended temperature and protect them from light. Prepare fresh working solutions for each experiment and avoid storing diluted aqueous solutions for extended periods.
-
-
Possible Cause 2: Inaccurate solution concentration.
-
Solution: This may be due to errors in calculation, pipetting, or loss of compound due to adsorption to labware. Use calibrated pipettes and prepare solutions carefully. For sensitive applications, consider using low-adsorption labware.
-
-
Possible Cause 3: Visible changes in solution appearance.
-
Solution: this compound solutions are typically yellow.[1] A change in color or the appearance of cloudiness could indicate degradation or contamination. Discard any solution that shows unexpected visual changes.
-
Data Presentation
Table 1: Storage Conditions and Solubility of this compound
| Form | Storage Temperature | Shelf Life | Solvent | Max Solubility |
| Powder | -20°C | 3 years | N/A | N/A |
| 4°C | 2 years | N/A | N/A | |
| Stock Solution | -80°C | 2 years | DMSO | 50 mg/mL (241.32 mM)[1] |
| -20°C | 1 year | DMSO | 50 mg/mL (241.32 mM)[1] | |
| Working Solution | 2-8°C | < 24 hours | Aqueous Buffers | > 200 µM (pH 1.2, 6.8, 7.4)[3] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, light-protected vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
To facilitate dissolution, gently warm the solution and sonicate until all the powder is completely dissolved, resulting in a clear, yellow solution.[1]
-
Aliquot the stock solution into single-use, tightly sealed, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol yields a 5 mg/mL working solution.
-
Begin with a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
This working solution should be prepared fresh on the day of use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: this compound's effect on the Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the photosensitization activities of flavins irradiated by blue LEDs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07379J [pubs.rsc.org]
- 3. DMSO stock preparation [protocols.io]
- 4. Stabilization of Flavin Mononucleotide by Capturing Its “Tail” with Porous Organic Polymers for Long-Term Photocatalytic Degradation of Micropollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Overcoming poor permeability of 3-Methyltoxoflavin derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyltoxoflavin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the cellular permeability of these compounds. While the parent compound, this compound, has demonstrated good in vitro permeability, chemical modifications aimed at enhancing potency or selectivity can inadvertently introduce physicochemical properties that hinder its ability to cross cellular membranes.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is highly potent in my biochemical (e.g., enzyme) assay, but shows little to no activity in a cell-based assay. Is this a permeability issue?
A: A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. However, other factors could also be responsible, such as the compound being a substrate for efflux pumps (which actively remove it from the cell), rapid intracellular metabolism, or non-specific binding to assay components.[3] It is crucial to experimentally measure the compound's permeability and efflux liability.
Q2: I have a derivative with a high LogP, suggesting good lipophilicity, but it still has poor cellular activity. Why?
A: While a certain degree of lipophilicity is required for a compound to enter the lipid bilayer of a cell membrane, excessive lipophilicity can be detrimental. This phenomenon, often called the "inverted U" relationship between lipophilicity and permeability, can occur for several reasons:
-
Poor Aqueous Solubility: The compound may be too "greasy" to dissolve in the aqueous environment surrounding the cell, reducing the effective concentration at the membrane surface.
-
Membrane Sequestration: The compound may become trapped within the lipid bilayer, unable to partition out into the cytoplasm to reach its target.[3]
-
Efflux Pump Recognition: Highly lipophilic compounds are often recognized and expelled by multidrug resistance efflux pumps like P-glycoprotein (P-gp).[4][5]
Q3: How can I determine if my derivative is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A: The most common method is a bi-directional Caco-2 permeability assay.[6] In this assay, the permeability of the compound is measured in both directions across a monolayer of Caco-2 cells: from the apical (top) to the basolateral (bottom) side (Papp A→B) and from basolateral to apical (Papp B→A). An efflux ratio (Papp B→A / Papp A→B) of 2 or greater suggests the compound is subject to active efflux.[6] This can be confirmed by running the assay in the presence of a known P-gp inhibitor; a significant reduction in the efflux ratio would confirm that your compound is a P-gp substrate.
Q4: What are the primary strategies to improve the permeability of a lead compound?
A: There are two main approaches:
-
Medicinal Chemistry (Structural Modification): This involves chemically modifying the molecule to improve its intrinsic physicochemical properties. Strategies include masking polar functional groups, reducing molecular weight or polar surface area, and designing prodrugs.[7][8]
-
Formulation-Based Strategies: This approach focuses on the delivery vehicle rather than the drug molecule itself. Techniques include using lipid-based formulations (e.g., SEDDS), or encapsulating the compound in nanoparticles.[9][10][11] This is often employed for compounds in later stages of development.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Poor Cellular Activity
If you observe a significant discrepancy between biochemical and cellular assay results, follow this workflow to diagnose the underlying issue.
Caption: Workflow for troubleshooting poor cellular activity.
Guide 2: Selecting a Permeability Enhancement Strategy
Once poor permeability is confirmed, use this guide to decide on an appropriate enhancement strategy based on your project's stage and resources.
Caption: Decision tree for selecting a permeability enhancement strategy.
Guide 3: Understanding P-glycoprotein (P-gp) Mediated Efflux
Efflux pumps are a major cause of poor net permeability. They act as cellular "gatekeepers," actively pumping substrates out of the cell, thereby preventing them from reaching their intracellular targets.
Caption: Mechanism of P-gp mediated drug efflux.
Data & Experimental Protocols
Permeability Classification
The apparent permeability coefficient (Papp) from a Caco-2 assay is a standard metric for classifying compounds.
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Example Compounds |
| < 1.0 | Low | Atenolol, Doxorubicin |
| 1.0 - 10.0 | Moderate | Verapamil, Ketoprofen |
| > 10.0 | High | Propranolol, Piroxicam |
| Reference values are typical and can vary between labs. |
Permeability Enhancement Strategies: A Comparison
| Strategy | Approach | Pros | Cons | Best For |
| Prodrugs | Medicinal Chemistry | Can overcome both permeability and solubility issues; potential for targeted delivery.[7][12][13] | Requires careful design to ensure efficient cleavage back to the active drug; adds synthetic complexity. | Compounds with clear metabolic cleavage sites (e.g., esters, amides). |
| Structural Modification | Medicinal Chemistry | Can lead to a compound with intrinsically better properties; permanent fix. | Can be time-consuming (SAR); may negatively impact potency or selectivity. | Early-stage projects where SAR is being actively explored. |
| Nanoparticle Delivery | Formulation | Protects drug from metabolism; can enhance permeability (EPR effect); improves solubility.[9][11][14] | Complex manufacturing and characterization; potential for immunogenicity. | Potent compounds where oral delivery is challenging; targeted therapies. |
| Lipid-Based Formulations | Formulation | Enhances solubility and can leverage lipid absorption pathways; relatively mature technology.[10][15] | Can have high excipient loads; potential for drug precipitation upon dilution in the gut. | Lipophilic (grease-ball) compounds. |
Detailed Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the rate of transport of a this compound derivative across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium, and to assess its potential for active efflux.[6][16]
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® plates (e.g., 24-well with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
Lucifer yellow (integrity marker)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² is typically acceptable.
-
-
Preparation of Dosing Solutions:
-
Prepare dosing solutions by diluting the test compound and controls into the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add 0.5 mL of fresh transport buffer to the basolateral (bottom) chamber.
-
Add 0.1 mL of the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber for analysis. Replace the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Repeat the process in the reverse direction.
-
Add 0.1 mL of fresh transport buffer to the apical chamber.
-
Add 0.5 mL of the dosing solution to the basolateral chamber.
-
Sample from the apical chamber at the specified time points.
-
-
Monolayer Integrity Check:
-
After the transport experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has permeated to the basolateral chamber. A permeability of < 1% indicates that the monolayer integrity was maintained.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Detailed Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a this compound derivative across an artificial lipid membrane, providing a high-throughput method to predict passive transcellular absorption.[17][18]
Materials:
-
96-well PAMPA plate system (a donor plate with a filter membrane and a matching acceptor plate)
-
Artificial membrane lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Preparation of Plates:
-
Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of buffer (e.g., PBS pH 7.4).
-
Donor Plate: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution. Be careful not to puncture the membrane.
-
-
Preparation of Dosing Solution:
-
Prepare the dosing solution by diluting the test compound stock into the appropriate buffer to a final concentration (e.g., 100 µM).
-
-
Assay Assembly and Incubation:
-
Add 200 µL of the dosing solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate's filter is in contact with the buffer in the acceptor plate. This creates a "sandwich".
-
Incubate the plate sandwich at room temperature for a set period (e.g., 4-16 hours) without shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells, as well as in the initial dosing solution (reference), using a UV-Vis plate reader or LC-MS/MS.
-
-
Data Calculation:
-
Calculate the effective permeability (Pe) in cm/s using the following equation:
-
Pe = - [2.303 / (A * t * (1/VD + 1/VA))] * log₁₀[1 - (C_A / C_equilibrium)]
-
Where:
-
A = Filter area (cm²)
-
t = Incubation time (s)
-
VD = Volume of donor well (mL)
-
VA = Volume of acceptor well (mL)
-
C_equilibrium = (C_D * VD + C_A * VA) / (VD + VA)
-
-
-
References
- 1. The Protein Disulfide Isomerase Inhibitor this compound Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innpharmacotherapy.com [innpharmacotherapy.com]
- 17. labinsights.nl [labinsights.nl]
- 18. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
A Comparative Guide to 3-Methyltoxoflavin and Other Protein Disulfide Isomerase (PDI) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Methyltoxoflavin and other prominent inhibitors of Protein Disulfide Isomerase (PDI), a critical enzyme in protein folding and cellular homeostasis. The information presented herein is intended to assist researchers in selecting the appropriate PDI inhibitor for their specific experimental needs.
Introduction to PDI and Its Inhibition
Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[1] This function is essential for proper protein folding and quality control.[1] In various disease states, including cancer and viral infections, the demand for protein folding is elevated, leading to the upregulation of PDI.[2][3] Consequently, PDI has emerged as a promising therapeutic target, and the development of PDI inhibitors is an active area of research.[2][3] Inhibition of PDI disrupts protein folding, leading to ER stress and the activation of the Unfolded Protein Response (UPR), which can ultimately trigger programmed cell death (apoptosis) in cancer cells.[2]
Quantitative Comparison of PDI Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly studied PDI inhibitors. It is crucial to note that these values have been compiled from various studies, and direct comparison may be limited due to differences in experimental conditions, assay formats, and recombinant PDI protein sources.
| Inhibitor | Target(s) | IC50 (PDI) | Assay Type | Reference(s) |
| This compound | PDI | 170 nM | Insulin Aggregation | [4] |
| PACMA 31 | PDI (irreversible) | 10 µM | Insulin Aggregation | [5] |
| E64FC26 | Pan-PDI inhibitor (PDIA1, PDIA3, PDIA4, TXNDC5, PDIA6) | 1.9 µM (for PDIA1) | Insulin Aggregation | |
| KSC-34 | PDIA1 (a-site selective) | 3.5 µM | Not Specified | |
| CCF642 | PDI | 2.9 µM | Not Specified | |
| P1 | PDIA1 (irreversible) | 1.7 µM | Insulin Aggregation | [6] |
| Juniferdin | PDI | 156 nM | Not Specified | |
| Bacitracin | PDI (non-specific) | ~250-309 µM | Insulin Aggregation / Fluorometric | [7] |
Note: The IC50 values listed above should be considered as indicative potencies. For direct and accurate comparisons, it is recommended to evaluate inhibitors side-by-side under identical experimental conditions.
Signaling Pathway: PDI Inhibition and the Unfolded Protein Response (UPR)
Inhibition of PDI leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. The following diagram illustrates the central role of PDI in protein folding and how its inhibition activates the three main branches of the UPR: IRE1α, PERK, and ATF6.
Caption: PDI inhibition disrupts protein folding, leading to ER stress and UPR activation.
Experimental Protocols
A widely used method to quantify the enzymatic activity of PDI and assess the potency of its inhibitors is the insulin reduction assay.
Insulin Reduction Assay Protocol
This protocol is based on the principle that PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin β-chain, which can be measured as an increase in turbidity at 650 nm.[3]
Materials:
-
Recombinant human PDI
-
PDI inhibitor (e.g., this compound)
-
Bovine insulin
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bovine insulin (e.g., 10 mg/mL) in an appropriate buffer.
-
Prepare a stock solution of DTT (e.g., 100 mM) in assay buffer.
-
Prepare stock solutions of the PDI inhibitor at various concentrations.
-
Dilute the recombinant PDI to the desired working concentration (e.g., 0.5 µM) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
PDI inhibitor at the desired final concentration (or vehicle control)
-
Recombinant PDI solution
-
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of insulin reduction from the linear portion of the absorbance curve.
-
Plot the percentage of PDI inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing PDI inhibitors.
References
- 1. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-cancer effects of novel protein disulphide isomerase (PDI) inhibitors in breast cancer cells characterized by high and low PDIA17 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lornajane.net [lornajane.net]
- 7. Functions and mechanisms of protein disulfide isomerase family in cancer emergence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methyltoxoflavin and Other Antiviral Compounds for Chikungunya Virus
For Researchers, Scientists, and Drug Development Professionals
Chikungunya virus (CHIKV), a re-emerging arbovirus, poses a significant global health threat, causing debilitating arthralgia for which no specific antiviral therapy is currently available. This guide provides a comparative analysis of 3-Methyltoxoflavin and other promising antiviral compounds targeting various stages of the CHIKV replication cycle. The information presented is collated from preclinical studies to aid researchers in navigating the landscape of emerging CHIKV therapeutics.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro efficacy and cytotoxicity of this compound alongside a selection of other antiviral compounds against Chikungunya virus. These values are essential for the preliminary assessment of a compound's therapeutic potential.
| Compound | Target/Mechanism of Action | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Cell Line | Virus Strain | Reference |
| This compound | Host Protein Disulfide Isomerase (PDI) | 0.2 µM | 6.2 µM | 31 | BHK-21 | CHIKV-99659 | [1] |
| 0.19 µM | 3.23 µM | 17 | Huh-7 | S27 | [1] | ||
| Favipiravir (T-705) | nsP4 (RNA-dependent RNA polymerase) | 20-40 µM | >1000 µM | >25-50 | Vero | Not Specified | [2] |
| Ribavirin | IMPDH inhibitor / RNA polymerase inhibitor | 2.42 µM | >1000 µM | >413 | Vero | Not Specified | [1] |
| Chloroquine | Viral entry/egress (endosomal acidification) | 1.9 µM | 114 µM | 60 | Vero | Not Specified | |
| MADTP-372 | nsP1 (Guanylyltransferase) | 3.4 µM | >50 µM | >14.7 | Vero E6 | Not Specified | |
| CHVB-066 | nsP1 (Methyltransferase and Guanylyltransferase) | 0.45 µM | 15 µM | 33.3 | Vero | 899 | [3] |
| RA-0002034 | nsP2 (Protease) | ~0.058 µM (IC50) | Not Specified | Not Specified | Biochemical Assay | Not Applicable | [4][5] |
| 2-oxo-5,6-benzopyrimidine-4-carboxylic acid | nsP3 (Macrodomain) | 23 µM (IC50) | >100 µM | >4.3 | Human foreskin fibroblasts | Not Specified | [6][7] |
| Compound-A | nsP4 (RNA-dependent RNA polymerase) | 0.54 µM | 3.70 µM | 6.9 | Vero | Not Specified | [8] |
Mechanisms of Action and Signaling Pathways
Understanding the specific viral or host targets of these compounds is crucial for developing effective and potentially synergistic antiviral strategies.
This compound: Targeting a Host Factor
This compound is a known inhibitor of the host protein disulfide isomerase (PDI). PDI is a chaperone protein residing in the endoplasmic reticulum that plays a critical role in the proper folding and disulfide bond formation of viral glycoproteins.[9] In the case of CHIKV, PDI is essential for the correct folding and assembly of the E1 and E2 envelope glycoproteins, which are necessary for the formation of infectious virions.[10] By inhibiting PDI, this compound disrupts this process, leading to the production of non-infectious viral particles.[9]
Caption: Mechanism of this compound action.
Inhibitors of the CHIKV Replication Complex (nsP1-nsP4)
The CHIKV genome encodes four non-structural proteins (nsP1-nsP4) that form a replication complex responsible for viral RNA synthesis.[11] Each of these proteins presents a viable target for antiviral intervention.
-
nsP1 (Capping Enzyme): nsP1 possesses methyltransferase (MTase) and guanylyltransferase (GTase) activities, both essential for capping the 5' end of the viral RNA, a process crucial for RNA stability and translation.[12][13] Compounds like the MADTP and CHVB series inhibit these enzymatic functions.[12][13][14]
-
nsP2 (Helicase and Protease): nsP2 has an N-terminal helicase domain and a C-terminal cysteine protease domain. The protease activity is vital for cleaving the non-structural polyprotein into individual nsPs.[3][15] Covalent inhibitors like RA-0002034 target the catalytic cysteine of the nsP2 protease.[4][5]
-
nsP3 (Macrodomain): The nsP3 macrodomain is involved in ADP-ribosylhydrolase activity and is critical for viral replication and virulence.[6][7] Pyrimidone-based inhibitors have been shown to bind to the ADP-ribose binding site of the nsP3 macrodomain.[7][16]
-
nsP4 (RNA-dependent RNA Polymerase - RdRp): nsP4 is the core enzyme responsible for replicating the viral RNA genome.[8] Nucleoside analogs like Favipiravir and Ribavirin , as well as non-nucleoside inhibitors like Compound-A , target the RdRp activity of nsP4.[1][2][8]
Caption: Targets of nsP inhibitors in the CHIKV replication complex.
Entry and Egress Inhibitors
Chloroquine , an antimalarial drug, has demonstrated in vitro anti-CHIKV activity. Its primary mechanism is thought to be the inhibition of viral entry by increasing the pH of endosomes.[17][18] This prevents the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral nucleocapsid into the cytoplasm.[18]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate comparison of antiviral compounds. Below are outlines of key assays used in the evaluation of the compounds discussed.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the titer of neutralizing antibodies but is also adapted to determine the 50% effective concentration (EC50) of antiviral compounds.
Caption: Workflow for Plaque Reduction Neutralization Test.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of a susceptible cell line (e.g., Vero cells) in 6- or 12-well plates and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable medium.
-
Virus-Compound Incubation: A standard amount of CHIKV is incubated with each compound dilution for a defined period (e.g., 1 hour at 37°C).
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the respective wells.
-
Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells, resulting in localized plaques.
-
Incubation: Plates are incubated for 2-3 days until visible plaques are formed.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the EC50.[6][10][19]
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration of a compound that is toxic to the host cells (50% cytotoxic concentration or CC50), which is necessary for calculating the selectivity index.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Reading: The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is calculated as the CC50.[20][21]
CHIKV Replicon Assay
Replicon systems are valuable tools for studying viral replication in a BSL-2 setting and for identifying inhibitors of the viral replication machinery.
Methodology:
-
Replicon Cell Lines: Utilize stable cell lines that harbor a CHIKV replicon. These replicons are self-replicating RNAs that contain the CHIKV non-structural protein genes and a reporter gene (e.g., luciferase or GFP) but lack the structural protein genes, making them non-infectious.
-
Compound Treatment: Seed the replicon cells in a 96-well plate and treat them with serial dilutions of the test compounds.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase replicons, a luciferase assay is performed, and luminescence is measured. For GFP replicons, fluorescence is quantified.
-
EC50 Determination: The EC50 is the concentration of the compound that reduces the reporter signal by 50% compared to untreated replicon cells.
This guide provides a foundational comparison of this compound with other anti-CHIKV compounds. Further preclinical and clinical studies are imperative to validate the therapeutic potential of these promising candidates. The diverse mechanisms of action highlighted here offer opportunities for combination therapies that could enhance efficacy and reduce the emergence of drug resistance.
References
- 1. Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of a novel antiviral agent targeting the nonstructural protein 4 (nsP4) of chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Chikungunya Virus nsP3 Macro Domain Inhibits Activation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favipiravir Does Not Inhibit Chikungunya Virus Replication in Mosquito Cells and Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]
- 11. Molecular architecture of the Chikungunya virus replication complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Structural Insights into the Mechanisms of Action of Functionally Distinct Classes of Chikungunya Virus Nonstructural Protein 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 16. Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design | PLOS One [journals.plos.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Assessment of in vitro prophylactic and therapeutic efficacy of chloroquine against Chikungunya virus in vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 20. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Validating the PDI-Inhibitory Activity of 3-Methyltoxoflavin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methyltoxoflavin's protein disulfide isomerase (PDI) inhibitory activity with other notable PDI inhibitors. The information is supported by experimental data and detailed protocols to assist in the validation and assessment of these compounds for research and drug development purposes.
Comparative Analysis of PDI Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative PDI inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | PDI IC50 | Cell Line IC50 | Mechanism of Action | Reference |
| This compound | 170 nM | U87MG (glioblastoma): Not specified | Induces Nrf2 antioxidant response, ER stress, autophagy, and ferroptosis.[1] | [1] |
| ML359 | 250 nM | HeLa, HEK293, HepG2: No cytotoxicity observed | Potent, selective, and reversible inhibitor.[2][3] | [2][3] |
| PACMA 31 | 10 µM | OVCAR-8 (ovarian cancer): 0.9 µM, OVCAR-3 (ovarian cancer): 0.32 µM[4][5] | Irreversible inhibitor, forms a covalent bond with active site cysteines.[6] | [4][5][6] |
| E64FC26 | 1.9 µM (PDIA1) | Multiple Myeloma cell lines: EC50 of 0.59 µM | Potent pan-inhibitor of the PDI family.[7][8] | [7][8][9][10][11] |
| CCF642 | 2.9 µM | Not specified | Causes acute endoplasmic reticulum (ER) stress. | [9] |
| Bacitracin | ~150-200 µM | Not specified | Non-selective inhibitor of thiol isomerases.[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Insulin Aggregation Assay for PDI Reductase Activity
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored by an increase in turbidity.
Materials:
-
Human recombinant PDI
-
Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) solution (100 mM)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
EDTA (100 mM, pH 7.0)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare Reaction Cocktail: For a 1 mL reaction, mix 756 µL of Sodium Phosphate Buffer, 24 µL of EDTA solution, and 120 µL of insulin solution. Prepare fresh.
-
Assay Setup:
-
In a 1 ml test tube, add 750 µL of the reaction cocktail.
-
Add approximately 15 µg of PDI protein sample.
-
Add the test compound at various concentrations. For the control, add the same volume of solvent.
-
Adjust the final volume to 1 mL with Sodium Phosphate Buffer.
-
-
Initiate Reaction: Add 10 µL of DTT solution to each tube, mix, and incubate at 25°C.
-
Measure Turbidity: Monitor the increase in absorbance at 650 nm every 5 minutes for up to 60 minutes. A control reaction without PDI should be included to measure the background rate of insulin reduction by DTT alone.[12]
-
Data Analysis: Calculate the initial rate of insulin aggregation from the linear portion of the absorbance curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay determines the thermal stability of a protein by measuring its melting temperature (Tm). The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tm.
Materials:
-
Purified PDI protein
-
SYPRO Orange dye (5000X stock)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
Test compounds
-
Real-time PCR instrument
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the PDI protein in the assay buffer to a final concentration of 2 µM. Add SYPRO Orange dye to a final dilution of 1:1000.
-
Assay Setup:
-
Aliquot 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.
-
Add the test compound at various concentrations (e.g., 10 nL of a 10 mM stock for a final concentration of 10 µM). Include a DMSO control.
-
-
Thermal Denaturation: Seal the plate and centrifuge briefly. Place the plate in a real-time PCR instrument and apply a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which is determined from the peak of the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound).[13][14]
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein by a ligand within a cellular environment, providing evidence of target engagement in situ.
Materials:
-
Cultured cells expressing PDI (e.g., U87MG)
-
Cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 384-well PCR plates
-
Thermocycler
-
Western blot or AlphaScreen® detection reagents
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 2 hours at 37°C).
-
Heat Shock:
-
Transfer the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a specific temperature (e.g., 50°C) for 3 minutes using a thermocycler, followed by cooling to 20°C.[15] A temperature gradient can also be used to determine the melting curve of the protein in the cellular context.
-
-
Cell Lysis: Lyse the cells by adding lysis buffer and mixing thoroughly.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble PDI in the supernatant using methods like Western blotting or AlphaScreen®.
-
-
Data Analysis: Plot the amount of soluble PDI as a function of temperature. An increase in the amount of soluble PDI at higher temperatures in the presence of the compound indicates target stabilization and engagement.
Visualizing the Impact of PDI Inhibition
The following diagrams illustrate the key concepts related to PDI function and the experimental validation of its inhibitors.
Caption: Workflow for validating PDI-inhibitory activity.
The diagram above illustrates the process of validating the PDI-inhibitory activity of a compound like this compound using a panel of standard biochemical and biophysical assays.
Caption: PDI inhibition-induced signaling pathway.
This diagram depicts the signaling cascade initiated by the inhibition of PDI. The accumulation of misfolded proteins triggers ER stress and activates the Unfolded Protein Response (UPR), which can ultimately lead to programmed cell death (apoptosis). The UPR is a complex signaling network involving sensors such as PERK, IRE1α, and ATF6.[16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PACMA31 | PDI inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (E/Z)-E64FC26 - Immunomart [immunomart.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. eubopen.org [eubopen.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]
Comparative Analysis of 3-Methyltoxoflavin's Cross-Reactivity with Disulfide Isomerases
Performance Comparison of PDI Inhibitors
3-Methyltoxoflavin has been identified as a potent inhibitor of PDI with a reported IC50 of 170 nM[1][2]. Its activity has been validated through various assays, including thermal shift and cell-based assays[1]. However, its specific selectivity profile across the diverse family of PDI proteins, which includes enzymes like ERp57 (PDIA3), ERp44, and TMX1, has not been extensively characterized in publicly available literature.
To provide a comparative context, the following table summarizes the inhibitory activity of this compound against total PDI and compares it with other well-characterized PDI inhibitors, such as E64FC26, which has been profiled against a broader range of PDI family members.
| Inhibitor | Target | IC50 (µM) | Selectivity Profile | Reference |
| This compound | PDI (total) | 0.170 | Not extensively profiled against individual PDI family members. | [1][2] |
| E64FC26 | PDIA1 | 1.9 | Pan-PDI inhibitor | |
| PDIA3 (ERp57) | 20.9 | |||
| PDIA4 | 25.9 | |||
| TXNDC5 | 16.3 | |||
| PDIA6 | 25.4 | |||
| KSC-34 | PDIA1 (a-site) | 3.5 | Selective for the a-site of PDIA1 with 30-fold selectivity over the a' site. | |
| CCF642 | PDI | 2.9 | Broad anti-multiple myeloma activity. | |
| ML359 | PDI | 0.250 | Potent, selective, and reversible inhibitor. |
Experimental Protocols
Accurate assessment of inhibitor potency is crucial for comparative studies. Below are detailed methodologies for common assays used to determine the inhibitory activity of compounds against disulfide isomerases.
Insulin Reductase Assay (Turbidimetric)
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be monitored by an increase in turbidity.
Materials:
-
Human recombinant PDI
-
Insulin solution (e.g., 1 mg/mL in PBS)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, insulin, and the desired concentration of the test compound.
-
Add PDI to the reaction mixture to a final concentration of approximately 1 µM.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes).
-
Initiate the reaction by adding DTT to a final concentration of approximately 1 mM.
-
Immediately measure the absorbance at 650 nm at time zero and then monitor the change in absorbance over time (e.g., every minute for 30 minutes).
-
The rate of insulin reduction is proportional to the rate of increase in absorbance.
-
Calculate the percent inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (vehicle-treated) reaction.
Fluorescence-Based PDI Inhibition Assay
This method offers higher sensitivity compared to the turbidimetric assay and utilizes a fluorogenic substrate that is cleaved by PDI, resulting in a fluorescent signal.
Materials:
-
Human recombinant PDI
-
Fluorogenic PDI substrate (e.g., a quenched fluorescent peptide)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing assay buffer and the test compound at various concentrations.
-
Add PDI to each well.
-
Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic PDI substrate and DTT to initiate the reaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Inhibition of PDI disrupts the proper folding of proteins in the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR). The following diagrams illustrate the UPR signaling pathway and a typical experimental workflow for screening PDI inhibitors.
References
Comparative Analysis of 3-Methyltoxoflavin and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Methyltoxoflavin and its analogs, focusing on their biological activities, underlying mechanisms, and experimental validation. The information is intended to support further research and development of this class of compounds for therapeutic and agricultural applications.
Overview of Biological Activities
This compound, a derivative of the bacterial toxin toxoflavin, has demonstrated potent biological effects, including antiviral and herbicidal activities. Its analogs, primarily substituted at the C-3 position, have been synthesized and evaluated to explore structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.
Antiviral Activity of this compound
This compound has been identified as an inhibitor of Chikungunya virus (CHIKV) and Yellow Fever virus (YFV).[1] Its antiviral mechanism is attributed, at least in part, to the inhibition of the host protein disulfide isomerase (PDI), an enzyme crucial for the proper folding of viral envelope glycoproteins.[1]
Herbicidal Activity of Toxoflavin and its Analogs
Toxoflavin and its analogs exhibit herbicidal properties by acting as potent electron transmitters, leading to the production of hydrogen peroxide and subsequent oxidative stress in plants.[2] Their mechanism of action is also linked to the inhibition of photosynthesis at photosystem II (PS II) and protoporphyrinogen oxidase.[2] A series of 23 analogs with aromatic substitutions at the C-3 position have been synthesized and assessed for their herbicidal efficacy.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the antiviral and herbicidal activities of this compound and its analogs.
Table 1: Antiviral Activity of this compound
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Chikungunya virus (CHIKV) | Huh-7 | 0.20 | 3.4 | 17 |
| This compound | Yellow Fever virus (YFV) | Huh-7 | 0.37 | 1.2 | 3.2 |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Table 2: Herbicidal Activity of 3-Substituted Toxoflavin Analogs
The herbicidal activity of 23 toxoflavin analogs was evaluated visually on a scale of 0 (no effect) to 100 (complete kill). The following table highlights the performance of toxoflavin and some of the most active analogs at a dosage of 1200 g/ha.[2]
| Compound (Substituent at C-3) | Paddy Weeds | Upland Weeds |
| E. crus-galli | M. vaginalis | |
| Toxoflavin | 20 | 0 |
| 1a (Phenyl) | 40 | 100 |
| 1b (2-Fluorophenyl) | 0 | 0 |
| 1i (3-Methylphenyl) | 80 | 80 |
| 1k (2-Trifluoromethylphenyl) | 80 | 100 |
| 1n (2-Methoxyphenyl) | 0 | 0 |
| 1p (4-Methoxyphenyl) | 0 | 0 |
| 1w (2-Thienyl) | 80 | 100 |
Activity is rated on a scale of 0-100, where 100 represents complete control of the weed species.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiviral Plaque Reduction Assay
This protocol is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Huh-7) in multi-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Culture medium (e.g., DMEM) with and without serum.
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose).
-
Staining solution (e.g., crystal violet).
-
Fixing solution (e.g., 10% formalin).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection: Aspirate the culture medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well, in the presence of the various concentrations of this compound. A virus control (no compound) and a cell control (no virus) should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates for a period appropriate for the virus to form visible plaques (typically 2-4 days).
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
EC₅₀ Calculation: The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protein Disulfide Isomerase (PDI) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDI. A common method involves monitoring the reduction of insulin.
Materials:
-
Purified PDI enzyme.
-
Insulin solution.
-
Dithiothreitol (DTT) as a reducing agent.
-
Assay buffer (e.g., phosphate buffer, pH 7.5).
-
This compound stock solution.
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, insulin, and DTT.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture. An enzyme control (no inhibitor) should be included.
-
Enzyme Addition: Initiate the reaction by adding the PDI enzyme to the mixture.
-
Turbidity Measurement: The reduction of insulin by PDI causes the aggregation of the insulin B chain, leading to an increase in turbidity. Monitor this increase in absorbance at 650 nm over time using a spectrophotometer.
-
IC₅₀ Calculation: The IC₅₀ is the concentration of the inhibitor that reduces the rate of insulin reduction by 50% compared to the enzyme control.
Herbicidal Activity Assay
This protocol provides a general method for evaluating the herbicidal activity of toxoflavin analogs.
Materials:
-
Pots containing soil.
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Monochoria vaginalis).
-
Toxoflavin analog solutions of known concentrations.
-
Spraying equipment.
-
Greenhouse facilities.
Procedure:
-
Planting: Sow the seeds of the weed species in pots and allow them to grow under controlled greenhouse conditions.
-
Compound Application: For paddy weeds, apply the test compound solution to the water surface. For upland weeds, spray the compound solution onto the leaves and soil. A control group (no compound) should be included.
-
Incubation: Grow the treated plants in the greenhouse for a specified period (e.g., 14 days).[2]
-
Visual Evaluation: Visually assess the herbicidal effect on a scale of 0 to 100, where 0 indicates no effect and 100 indicates complete death of the plants.[2]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action for this compound and its analogs.
Caption: PDI Inhibition by this compound and its effect on viral protein folding.
Caption: Herbicidal mechanism of action of toxoflavin analogs.
Conclusion
This compound and its analogs represent a versatile class of bioactive molecules with potential applications in both medicine and agriculture. The antiviral activity of this compound, mediated through the inhibition of the host PDI enzyme, presents a promising avenue for the development of host-targeted antiviral therapies. The herbicidal activity of the 3-substituted toxoflavin analogs demonstrates the potential for developing new herbicides with different weed spectrums. Further research is warranted to explore the full therapeutic and agricultural potential of this compound class, including the optimization of analogs for improved efficacy and safety profiles, and the elucidation of more detailed mechanisms of action.
References
3-Methyltoxoflavin as a Positive Control in PDI Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate positive control is a critical step in designing robust and reliable Protein Disulfide Isomerase (PDI) assays. This guide provides a comprehensive comparison of 3-Methyltoxoflavin with other common PDI inhibitors, supported by experimental data and detailed protocols, to aid in the selection of a suitable positive control for your research needs.
Introduction to PDI and the Role of a Positive Control
Protein Disulfide Isomerase (PDI) is a crucial enzyme primarily located in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins. This function is essential for proper protein folding and the maintenance of cellular homeostasis. Dysregulation of PDI activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and thrombotic diseases, making it a significant target for drug discovery.
In any enzyme inhibition assay, a positive control is indispensable. It serves as a benchmark to validate the assay's performance and to confirm that the experimental conditions are suitable for detecting inhibition. For PDI assays, a potent and specific inhibitor is required to fill this role. This compound, a potent PDI inhibitor with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range, has emerged as a valuable tool for researchers.[1][2]
This compound: A Potent PDI Inhibitor
This compound is a derivative of toxoflavin and has been identified as a highly effective inhibitor of PDI activity.[1] Its potency is highlighted by a reported IC50 of 170 nM.[1][2] This high potency allows for its use at low concentrations in PDI assays, minimizing potential off-target effects. The inhibitory activity of this compound has been validated in various assays, including those measuring PDI's reductase and chaperone functions.[1]
Comparison of this compound with Alternative PDI Inhibitors
While this compound is an excellent choice for a positive control, several other compounds are also commonly used to inhibit PDI activity. The selection of an appropriate inhibitor can depend on the specific PDI isoform being studied, the assay format, and the desired mechanism of inhibition. Below is a comparison of this compound with other notable PDI inhibitors.
| Inhibitor | Target PDI Isoform(s) | IC50 Value | Mechanism of Action | Key Features |
| This compound | PDI (general) | 170 nM[1][2] | Not fully elucidated, but potent inhibitor | High potency, suitable for various PDI assays. |
| ML359 | PDI (general) | 250 nM[2] | Reversible | Potent and selective, prevents thrombus formation in vivo.[2] |
| PACMA 31 | PDI (general) | 10 µM | Irreversible, covalent modification of active site cysteines | Orally active, shows tumor-targeting ability. |
| CCF642 | PDI (general) | 2.9 µM[2] | Induces ER stress and calcium release | Broad anti-multiple myeloma activity.[2] |
| Bacitracin | PDI (general) | Micromolar range | Polypeptide antibiotic, inhibits PDI activity | Less potent and specific compared to others. |
| E64FC26 | Pan-PDI family inhibitor | PDIA1: 1.9 µM, PDIA3: 20.9 µM, PDIA4: 25.9 µM, TXNDC5: 16.3 µM, PDIA6: 25.4 µM[2] | Not specified | Broad-spectrum inhibitor of the PDI family.[2] |
Experimental Protocols
The following are detailed protocols for common PDI assays where this compound can be used as a positive control.
PDI Reductase Activity Assay (Insulin Turbidity Assay)
This is the most common and straightforward assay for measuring the reductase activity of PDI. PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.
Materials:
-
Human recombinant PDI
-
Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) solution (100 mM)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
This compound (or other inhibitor) stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate by adding:
-
Assay buffer
-
Insulin solution to a final concentration of 0.1 mg/mL.
-
PDI to a final concentration of 1 µM.
-
For the positive control well, add this compound to a final concentration of 1 µM (or a concentration at least 5-fold higher than its IC50). For test compounds, add the desired concentration. For the negative control (no inhibition), add an equivalent volume of DMSO.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding DTT to a final concentration of 1 mM.
-
Immediately start monitoring the increase in absorbance at 650 nm every minute for 30-60 minutes at 25°C.
-
The rate of insulin reduction is determined by the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for the positive control and test compounds relative to the negative control.
Signaling Pathways and Experimental Workflows
PDI and the Unfolded Protein Response (UPR)
PDI plays a critical role in the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER.[3] The following diagram illustrates the central role of PDI in this pathway.
Caption: PDI's role in the Unfolded Protein Response pathway.
High-Throughput Screening (HTS) Workflow for PDI Inhibitors
The insulin turbidity assay is readily adaptable for high-throughput screening (HTS) to identify novel PDI inhibitors. The following diagram outlines a typical HTS workflow.
Caption: A typical high-throughput screening workflow for PDI inhibitors.
Conclusion
This compound serves as a robust and potent positive control for a variety of PDI assays due to its high inhibitory activity. This guide provides a framework for its use and comparison with other available PDI inhibitors, enabling researchers to make informed decisions for their experimental design. The provided protocols and diagrams offer practical tools for implementing PDI assays and understanding the broader context of PDI function in cellular signaling. As with any enzymatic assay, careful optimization and validation are crucial for obtaining reliable and reproducible results.
References
Independent Validation of 3-Methyltoxoflavin's Effect on Endoplasmic Reticulum Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Methyltoxoflavin's effect on Endoplasmic Reticulum (ER) stress with other well-established ER stress inducers. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential as a tool for studying and modulating the Unfolded Protein Response (UPR).
Introduction to ER Stress and the Unfolded Protein Response (UPR)
The Endoplasmic Reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch to a pro-apoptotic program, leading to cell death.
The UPR is primarily mediated by three ER-resident transmembrane proteins:
-
IRE1α (Inositol-requiring enzyme 1α): An endoribonuclease that, upon activation, unconventionally splices X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
PERK (PKR-like ER kinase): A kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of activating transcription factor 4 (ATF4). ATF4 induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).
-
ATF6 (Activating transcription factor 6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to its active form. The cleaved ATF6 then moves to the nucleus to upregulate the expression of ER chaperones.
Mechanisms of Action of ER Stress Inducers
Understanding the distinct mechanisms by which different compounds induce ER stress is crucial for designing and interpreting experiments. This guide focuses on comparing this compound with three classical ER stress inducers: Tunicamycin, Thapsigargin, and Brefeldin A.
-
This compound: This compound is known to be an inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper disulfide bond formation during protein folding in the ER.[1] By inhibiting PDI, this compound is thought to lead to the accumulation of misfolded proteins, thereby inducing ER stress. Additionally, it has been identified as a potent inhibitor of the IRE1α RNase activity.[2]
-
Tunicamycin: An inhibitor of N-linked glycosylation, a critical post-translational modification for the proper folding and function of many secreted and membrane-bound proteins.[3][4] By preventing the addition of N-glycans to nascent polypeptide chains, Tunicamycin causes the accumulation of misfolded glycoproteins in the ER, leading to a robust UPR activation.
-
Thapsigargin: A specific and irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[5] Inhibition of SERCA disrupts calcium homeostasis in the ER, leading to the depletion of ER calcium stores. Since many ER chaperones are calcium-binding proteins, this disruption impairs their function and triggers the UPR.
-
Brefeldin A: A fungal metabolite that inhibits protein transport from the ER to the Golgi apparatus. This blockage of the secretory pathway leads to the accumulation of proteins within the ER, thereby inducing ER stress.
Quantitative Comparison of ER Stress Marker Induction
Table 1: Effect of ER Stress Inducers on Chaperone (BiP/GRP78) and Pro-apoptotic (CHOP) Protein Levels
| Compound | Cell Line | Concentration | Time (h) | BiP/GRP78 Fold Induction (vs. Control) | CHOP Fold Induction (vs. Control) | Reference |
| This compound | Glioblastoma cells | Not specified | Not specified | Data not available | Data not available | [6] |
| Tunicamycin | MDA-MB-231 | 2 µmol/L | Not specified | ~2.5 | ~3.0 | [3] |
| L1210 | 0.1 µM | 24 | ~2.0 (in resistant cells) | ~1.5 (in resistant cells, delayed) | [4] | |
| HEK293 | 3 µM | 16 | >5.0 | >10.0 | [7] | |
| Thapsigargin | INS-1E | Not specified | Not specified | Decreased | Increased | [5] |
| Panc-1 | 1 µM | 24 | Not specified | Not specified | [8] | |
| HEK293 | 2 µM | 16 | >5.0 | >10.0 | [7] | |
| Brefeldin A | HEK293 | 2.5 µg/ml | 4 | Not specified | Not specified | [7] |
Note: Quantitative data for BiP/GRP78 and CHOP induction by this compound was not found in the reviewed literature. One study on a bis-chalcone derivative reported a decrease in GRP78/BiP and an increase in CHOP in glioblastoma stem-like cells.[6]
Table 2: Effect of ER Stress Inducers on UPR Signaling Pathways
| Compound | Cell Line | Concentration | Time (h) | p-eIF2α Fold Induction (vs. Control) | XBP1 Splicing (% or Fold Induction) | Reference |
| This compound | Not specified | IC50 = 0.226 µM (for IRE1α RNase inhibition) | Not specified | Data not available | Inhibits IRE1α-mediated splicing | [2] |
| Tunicamycin | Human TM cells | Not specified | 24 | Not specified | Significant increase | [1] |
| MDA-MB-231 | 2 µmol/L | Not specified | Not specified | Not specified | [3] | |
| MLE12 | 2.5 µg/ml | 4 | Not specified | Robustly induced | [9] | |
| Thapsigargin | KP-2 | 1 µM | 24 | ~1.5 | Not specified | [8] |
| INS-1E | Not specified | Not specified | Increased | Not specified | [5] | |
| Brefeldin A | Not specified | Not specified | Not specified | Not specified | Data not available |
Experimental Protocols
This section provides standardized methodologies for key experiments used to validate the effect of compounds on ER stress.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the research question (e.g., HEK293 for general studies, specific cancer cell lines for oncology research).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound, Tunicamycin, Thapsigargin, Brefeldin A, or vehicle control (e.g., DMSO) for the desired time points.
Western Blot Analysis for ER Stress Markers
This method is used to quantify the protein levels of key ER stress markers such as BiP/GRP78, CHOP, and phosphorylated eIF2α.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BiP/GRP78, CHOP, p-eIF2α, total eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for XBP1 Splicing
This assay measures the extent of IRE1α-mediated XBP1 mRNA splicing.
-
RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a suitable kit and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers that specifically amplify the spliced (XBP1s), unspliced (XBP1u), and total XBP1 mRNA. A common method involves a primer pair that flanks the 26-nucleotide intron, which is removed upon splicing. The PCR products can be resolved on an agarose gel to visualize the spliced and unspliced forms, or a qPCR assay with specific probes for each form can be used for more precise quantification.
-
Data Analysis: Calculate the relative expression of spliced XBP1 to total XBP1 or a housekeeping gene using the ΔΔCt method.
Cell Viability Assay
This assay determines the cytotoxic effects of the ER stress inducers.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a range of concentrations of the compounds for the desired duration.
-
MTT or WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. The viable cells will convert the reagent into a colored formazan product.
-
Measurement: Solubilize the formazan crystals with a solubilization buffer (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
ER Stress Signaling Pathways
Caption: The three branches of the Unfolded Protein Response (UPR).
Experimental Workflow for Western Blotting
Caption: A typical workflow for Western blot analysis of ER stress markers.
Logical Relationship of ER Stress Induction
Caption: Mechanisms of action for different ER stress inducers.
Conclusion
This compound presents an interesting profile as an ER stress modulator, primarily through its inhibitory effects on PDI and IRE1α. While qualitative evidence confirms its ability to induce an ER stress response, a clear gap exists in the literature regarding comprehensive, quantitative, and comparative data alongside established inducers like Tunicamycin, Thapsigargin, and Brefeldin A. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own independent validation and comparative analysis of this compound's effects. Such studies will be crucial in fully elucidating its potential as a specific tool to dissect the complexities of the Unfolded Protein Response. Further research is warranted to generate the quantitative data necessary for a direct and robust comparison with other agents, which will ultimately define its utility in the field of ER stress research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunicamycin-Induced Endoplasmic Reticulum Stress Promotes Breast Cancer Cell MDA-MB-231 Apoptosis through Inhibiting Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thapsigargin down-regulates protein levels of GRP78/BiP in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DDDR-08. DISCOVERY OF ER STRESS-INDUCING COMPOUNDS FOR GBM: A PROMISING APPROACH TOWARDS THERAPEUTIC DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unfolded protein response regulator GRP78/BiP is required for endoplasmic reticulum integrity and stress-induced autophagy in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. papalab.ucsf.edu [papalab.ucsf.edu]
Lacking In Vivo Data, 3-Methyltoxoflavin's Efficacy Profile Remains Incomplete
While 3-Methyltoxoflavin demonstrates promising in vitro antiviral activity, particularly against Chikungunya virus (CHIKV), a comprehensive evaluation of its efficacy is currently hampered by the absence of published in vivo studies. Existing research highlights its potential as a starting point for antiviral drug development, supported by favorable in vitro absorption, distribution, metabolism, and excretion (ADME) properties. However, without animal or human trial data, a direct comparison of its real-world effectiveness against alternative treatments cannot be made.
In Vitro Efficacy: A Promising Antiviral Candidate
This compound has shown notable potency in laboratory-based assays. In Huh-7 cells, it exhibited a half-maximal effective concentration (EC50) of 200 nM against Chikungunya virus.[1] Further screening against a panel of 17 viruses revealed additional inhibitory activity against the yellow fever virus, with an EC50 of 370 nM.[1][2]
The proposed mechanism of action for this compound's antiviral effects involves the inhibition of protein disulfide isomerase (PDI).[2] PDI is a host enzyme crucial for the proper folding of viral envelope glycoproteins, making it a potential target for broad-spectrum antiviral therapies.[2]
Beyond its direct antiviral activity, this compound displays excellent in vitro ADME characteristics, suggesting it may be well-suited for further development. These properties include high solubility, good Caco-2 permeability (indicating potential for good absorption), and high metabolic stability in both human and mouse liver microsomes.[1][2]
The Gap: Absence of In Vivo Data
Despite the encouraging in vitro results, the current body of scientific literature lacks data on the in vivo efficacy of this compound. The available studies explicitly state that in vivo pharmacokinetic and efficacy studies are logical next steps but fall outside the scope of their work.[2] This critical gap in knowledge prevents any meaningful comparison of this compound's performance in a living organism against other established or experimental antiviral agents.
Comparison with Alternatives: A Theoretical Exercise
While a direct, data-driven comparison is not possible, some context can be provided by looking at other compounds mentioned in the context of Chikungunya virus treatment. Broad-spectrum antivirals like ribavirin and interferon have been considered as potential, though not clinically proven, options against CHIKV.[2] Additionally, other compounds with different mechanisms of action, such as inhibitors of the viral replication machinery, have been described in the scientific literature.[2] However, without comparative in vivo studies, the relative effectiveness of this compound against these alternatives remains purely speculative.
Experimental Protocols
Detailed experimental methodologies for the in vitro assays are crucial for the reproducibility and validation of scientific findings.
Cell-Based Antiviral Assay (Hypothetical Workflow)
The following represents a generalized workflow for determining the in vitro antiviral efficacy of a compound like this compound.
References
A Head-to-Head Study of 3-Methyltoxoflavin and Known Ferroptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. While classic inducers such as erastin and RSL3 are well-characterized, novel compounds with distinct mechanisms of action are continuously being explored. This guide provides a comparative analysis of 3-Methyltoxoflavin, a potent inhibitor of Protein Disulfide Isomerase (PDI), alongside the established ferroptosis inducers, erastin and RSL3.
Executive Summary
This guide delineates the mechanisms of action, comparative efficacy, and experimental protocols for evaluating this compound in the context of ferroptosis induction. This compound induces a mixed-mode cell death that includes ferroptosis, driven by its inhibition of PDI. This contrasts with the canonical mechanisms of erastin (inhibition of system Xc⁻) and RSL3 (direct inhibition of GPX4). Notably, recent evidence suggests a converging pathway, as PDI has been implicated as a mediator of ferroptosis induced by both erastin and RSL3. While direct head-to-head quantitative studies are limited, this guide synthesizes available data to provide a framework for researchers investigating these compounds.
Data Presentation: Comparative Efficacy of Ferroptosis Inducers
The following table summarizes the available quantitative data for this compound, erastin, and RSL3. It is critical to note that the IC50 values are highly cell-line and context-dependent. The data presented here is compiled from various studies and should not be interpreted as a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Erastin | (1S,3R)-RSL3 |
| Primary Molecular Target | Protein Disulfide Isomerase (PDI) | System Xc⁻ (SLC7A11) | Glutathione Peroxidase 4 (GPX4) |
| Mechanism of Ferroptosis Induction | Inhibition of PDI, leading to a mixed-mode cell death including ferroptosis. | Inhibition of cystine uptake, leading to glutathione (GSH) depletion and subsequent GPX4 inactivation. | Direct and covalent inhibition of GPX4 activity. |
| PDI Inhibition (IC50) | 170 nM[1] | Indirectly affects PDI activity. | Indirectly affects PDI activity. |
| Cell Viability (IC50/EC50) | ~1-10 µM (Glioblastoma cell lines) | ~1-10 µM (Varies widely by cell line) | ~0.01-1 µM (Varies widely by cell line) |
| Effect on GPX4 | Indirectly impacts GPX4 function through PDI-mediated pathways. | Indirectly inactivates by depleting its cofactor, GSH. | Directly inhibits. |
| Effect on Lipid ROS | Induces lipid reactive oxygen species (ROS) accumulation. | Induces lipid ROS accumulation. | Induces lipid ROS accumulation. |
Disclaimer: The IC50/EC50 values for cell viability are approximate ranges gathered from multiple sources and are intended for illustrative purposes only. A direct comparison would require testing these compounds side-by-side in the same experimental system.
Signaling Pathways and Experimental Workflow
To understand the interplay between these inducers, it is crucial to visualize their signaling pathways and the experimental workflow for their comparison.
Caption: Signaling pathways of this compound, Erastin, and RSL3 in ferroptosis induction.
Caption: Experimental workflow for comparing ferroptosis inducers.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, erastin, and RSL3 and to calculate their respective IC50 values.
Materials:
-
Cell line of interest (e.g., U87MG glioblastoma cells)
-
Complete culture medium
-
96-well plates
-
This compound, erastin, RSL3 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound, erastin, and RSL3 in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using dose-response curve analysis.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cell line of interest
-
6-well plates or imaging-compatible plates/slides
-
This compound, erastin, RSL3
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compounds as described in the cell viability assay.
-
Probe Staining: Following treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The oxidized probe emits green fluorescence, while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells directly under a fluorescence microscope and quantify the fluorescence intensity in the green and red channels.
-
Western Blot Analysis
Objective: To assess the protein levels of key ferroptosis regulators, such as GPX4 and PDI.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound, erastin, RSL3
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-GPX4, anti-PDI, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This guide provides a comparative overview of this compound, erastin, and RSL3 as inducers of ferroptosis. While all three compounds can trigger this form of cell death, they do so through distinct primary mechanisms. This compound's inhibition of PDI presents a novel approach to inducing ferroptosis, and the emerging role of PDI in classical ferroptosis pathways suggests a potential for synergistic therapeutic strategies. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies, which are essential for elucidating the nuanced differences in potency and efficacy among these compounds. Such studies will be invaluable for the rational design of novel anti-cancer therapies that leverage the ferroptotic cell death pathway.
References
Structural Activity Relationship (SAR) Studies of 3-Methyltoxoflavin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methyltoxoflavin and its analogues, focusing on their structural activity relationships (SAR). The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to design and synthesize more potent and selective therapeutic agents.
Introduction to this compound
This compound is a potent inhibitor of Protein Disulfide Isomerase (PDI) with a reported IC50 of 170 nM.[1][2] PDI is a crucial enzyme involved in the proper folding of proteins in the endoplasmic reticulum. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and viral infections. This compound has demonstrated notable antiviral activity against Chikungunya virus (CHIKV) with an EC50 of approximately 200 nM and Yellow Fever Virus (YFV).[3][4][5][6] Furthermore, it exhibits favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting its potential as a lead compound for drug development.[3][4] Beyond its antiviral and PDI inhibitory effects, this compound is known to induce the Nrf2-mediated antioxidant response, endoplasmic reticulum (ER) stress, and autophagy.[2]
Structural Activity Relationship (SAR) Studies
While direct and extensive SAR studies on this compound for its PDI inhibitory and antiviral activities are not widely available in the public domain, valuable insights can be gleaned from studies on the parent compound, toxoflavin, and its analogues. The following sections summarize the available data.
Herbicidal Activity of C-3 Substituted Toxoflavin Analogues
A study on the synthesis and herbicidal activity of 23 analogues of toxoflavin, with various aromatic substitutions at the C-3 position, provides a foundational understanding of SAR for this scaffold.[7] Although the measured activity is herbicidal, the findings offer initial clues into how structural modifications impact the biological effects of the toxoflavin core.
Key Findings:
-
Introduction of an Aromatic Ring at C-3: The addition of a phenyl group at the C-3 position of the toxoflavin scaffold generally improved herbicidal activity.[7]
-
Substituents on the Phenyl Ring:
-
Halogens: Fluorine substitution on the phenyl ring, particularly at the 2-position, resulted in high herbicidal activity.[7]
-
Methyl and Methoxy Groups: The presence of electron-donating groups like methyl and methoxy groups on the phenyl ring also led to potent herbicidal activity.[7]
-
Trifluoromethyl Group: Conversely, the introduction of a strong electron-withdrawing group like trifluoromethyl tended to decrease activity.[7]
-
-
Heterocyclic Rings: Replacement of the phenyl ring with a 2-thienyl group resulted in excellent herbicidal activity. Pyridyl substitutions also showed moderate activity.[7]
Table 1: Herbicidal Activity of C-3 Substituted Toxoflavin Analogues [7]
| Compound ID | R Group (Substitution at C-3) | Herbicidal Activity (Paddy Field Conditions) | Herbicidal Activity (Upland Field Conditions) |
| Toxoflavin | H | Slight | Potent against ECHCG, moderate against CHEAL and AMAVI |
| 1a | Phenyl | Moderate | High against AMAVI |
| 1b | 2-Fluorophenyl | Moderate | High against ECHCG and AMAVI |
| 1k | 2-Trifluoromethylphenyl | Excellent | - |
| 1n | 2-Methoxyphenyl | Moderate | High against ECHCG, CHEAL, and AMAVI |
| 1p | 4-Methoxyphenyl | Moderate | High against ECHCG, CHEAL, and AMAVI |
| 1w | 2-Thienyl | Excellent | Moderate |
ECHCG: Echinochloa crus-galli, CHEAL: Chenopodium album, AMAVI: Amaranthus viridis
Comparative Biological Activity
While a systematic SAR study is lacking, the known biological activities of this compound can be compared to other relevant compounds.
Table 2: Comparative Antiviral and PDI Inhibitory Activities
| Compound | Target/Activity | IC50 / EC50 | Cell Line | Reference |
| This compound | PDI Inhibition | 170 nM | - | [1][2] |
| This compound | Chikungunya Virus (CHIKV) | ~200 nM | Huh-7 | [3][4][5] |
| This compound | Yellow Fever Virus (YFV) | 370 nM | Huh-7 | [3] |
| Ribavirin | Chikungunya Virus (CHIKV) | 2.42 µM | Vero | [3] |
| Berberine | Chikungunya Virus (CHIKV) | - | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and interpretation of experimental data. Below are summaries of key experimental protocols relevant to the study of this compound.
Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of a compound to inhibit the reductase activity of PDI.
Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain. This aggregation can be measured as an increase in turbidity at 650 nm.
Protocol Outline:
-
Reagents: Recombinant human PDI, insulin, dithiothreitol (DTT), and the test compound (e.g., this compound).
-
Procedure: a. Prepare a reaction mixture containing buffer, DTT, and the test compound at various concentrations. b. Add PDI to the mixture and incubate. c. Initiate the reaction by adding insulin. d. Monitor the increase in absorbance at 650 nm over time using a spectrophotometer.
-
Data Analysis: The rate of insulin reduction is determined from the slope of the linear portion of the turbidity curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Principle: A plaque is a clear area in a cell monolayer that results from the lysis of infected cells. The number of plaques is proportional to the amount of infectious virus.
Protocol Outline:
-
Cell Culture: Seed susceptible cells (e.g., Huh-7 or Vero) in multi-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., Chikungunya virus) in the presence of serial dilutions of the test compound.
-
Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.
Signaling Pathways Modulated by this compound
This compound has been reported to induce the Nrf2 antioxidant response, ER stress, and autophagy. The following diagrams illustrate these signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Protein Disulfide Isomerase Inhibitor this compound Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein disulfide isomerase inhibitor this compound inhibits Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyltoxoflavin: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent compounds like 3-Methyltoxoflavin is a critical component of laboratory safety and regulatory compliance. Given its cytotoxic properties, as evidenced by its impact on human glioblastoma cell lines, this compound necessitates management as a cytotoxic agent.[1] This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS), if available. In the absence of a specific SDS for this compound, it should be treated with the same precautions as other cytotoxic compounds.
Personal Protective Equipment (PPE) and Waste Containment:
Proper selection and use of PPE and designated waste containers are the first line of defense against exposure and contamination.
| Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile), disposable | To prevent skin contact with the compound. |
| Lab Coat | Disposable, solid-front gown | To protect clothing and skin from splashes and spills. |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye exposure to aerosols or splashes. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to prevent inhalation. |
| Waste Bags | Clearly labeled "Cytotoxic Waste," thick, leak-proof plastic | For disposal of contaminated soft materials (e.g., gloves, wipes).[2] |
| Sharps Container | Puncture-proof, with a cytotoxic sticker/purple lid | For disposal of contaminated sharps (e.g., needles, pipette tips).[2][3][4] |
| Waste Container | Rigid, leak-proof, with a secure lid, labeled "Cytotoxic Waste" | For disposal of contaminated vials and other solid waste.[3] |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the essential steps for the safe disposal of this compound and any materials contaminated with it.
1. Preparation and Segregation:
-
Designate a specific area for the collection and segregation of this compound waste.
-
Ensure all necessary, properly labeled waste containers are readily accessible in this area.
-
Cytotoxic waste must be segregated from other chemical and biological waste streams to ensure it is treated and disposed of correctly.[4]
2. Disposal of Unused Compound:
-
Solid Waste: Unused or expired solid this compound should be placed in a sealed, clearly labeled "Cytotoxic Waste" container. Do not attempt to dispose of it down the drain or in regular trash.
-
Solutions: Aqueous solutions of this compound should not be poured down the drain. They should be collected in a sealed, leak-proof container that is clearly labeled as "Aqueous Cytotoxic Waste." Organic solutions should be collected in a separate, appropriately labeled solvent waste container that also indicates it contains cytotoxic material.
3. Disposal of Contaminated Materials:
-
Sharps: Any sharps, such as pipette tips, needles, or broken glass that have come into contact with this compound must be immediately placed into a designated cytotoxic sharps container.[2][3]
-
Consumables: All disposable items, including gloves, bench paper, wipes, and other materials contaminated with this compound, should be disposed of in a clearly marked cytotoxic waste bag.[2]
-
Personal Protective Equipment (PPE): Upon completion of work, carefully remove and dispose of all contaminated PPE in the designated cytotoxic waste bag.
4. Final Disposal:
-
All cytotoxic waste, including containers of unused compound, contaminated materials, and sharps, must be disposed of through a licensed hazardous waste disposal service.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[3][5] This process ensures the complete destruction of the hazardous compound.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyltoxoflavin
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a potent inhibitor of protein disulfide isomerase (PDI), 3-Methyltoxoflavin is a valuable tool in research, particularly in studies related to cellular stress and cancer.[1][2] Due to its cytotoxic potential, demonstrated in human glioblastoma cell lines, stringent safety protocols are imperative to protect laboratory personnel and the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. Adherence to these guidelines is mandatory to minimize risk.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Primary Gloves: Disposable nitrile gloves.- Secondary Gloves: A second pair of nitrile gloves should be worn over the first (double-gloving).- Gown/Lab Coat: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.- Eye/Face Protection: Safety goggles and a face shield to protect against splashes and airborne particles.- Respiratory Protection: A fit-tested N95 or higher-level respirator is required when handling the powder form to prevent inhalation. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves is required.- Gown/Lab Coat: Disposable, fluid-resistant gown.- Eye/Face Protection: Safety goggles. A face shield is recommended if there is a risk of splashing.- Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Gown/Lab Coat: Standard laboratory coat.- Eye/Face Protection: Safety glasses with side shields. |
| Waste Disposal | - Gloves: Double-gloving with heavy-duty nitrile gloves.- Gown/Lab Coat: Disposable, fluid-resistant gown.- Eye/Face Protection: Safety goggles and a face shield.- Respiratory Protection: An N95 respirator should be worn if handling solid waste outside of a fume hood. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and methodical operational plan is crucial for minimizing the risk of exposure and contamination. The following step-by-step guidance should be followed for all procedures involving this compound.
Preparation and Pre-Handling
-
Designated Work Area: All work with this compound, particularly with the solid compound, must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the fume hood to minimize movement in and out of the containment area. This includes weighing paper, spatulas, tubes, solvents, and waste containers.
-
Spill Kit: A spill kit specifically for cytotoxic compounds must be readily accessible.
Handling the Solid Compound
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh paper or in a disposable container. Avoid any actions that could generate dust.
-
Transfer: Use a clean spatula to transfer the powder to the appropriate vessel for dissolution.
Solution Preparation
-
Solvent Addition: Slowly add the solvent to the vessel containing the this compound powder to avoid splashing.
-
Dissolution: Cap the vessel securely and mix by gentle inversion or vortexing until the compound is fully dissolved. If sonication is required, ensure the vessel is properly sealed.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and the handler's initials.
Post-Handling and Decontamination
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces within the chemical fume hood that may have come into contact with the compound. Use an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
-
Equipment Cleaning: All non-disposable equipment should be decontaminated following established laboratory procedures for cytotoxic compounds.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown, face shield, and goggles. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure the safety of all personnel.
-
Solid Waste: All solid waste, including used gloves, weighing papers, disposable labware, and contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container for cytotoxic agents.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated media, must be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Any needles or other sharps used in procedures with this compound must be disposed of in a designated sharps container for cytotoxic waste.
-
Waste Pickup: All hazardous waste must be disposed of through the institution's official chemical waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Emergency Procedures: Immediate Actions for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is essential.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
For all exposure events, report the incident to your supervisor and your institution's environmental health and safety department.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
